allo-Aloeresin D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C29H32O11 |
|---|---|
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6-/t15-,21-,25-,26+,28?,29-/m1/s1 |
Clé InChI |
OUGNWRCWQLUXHX-JLUKCRPTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling Allo-Aloeresin D: A Technical Guide to Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purification techniques for allo-aloeresin D, a chromone (B188151) glycoside found in various Aloe species. This document consolidates available data on extraction and purification methodologies, offering detailed experimental protocols and quantitative analysis to support research and development efforts.
Introduction to this compound
This compound is a naturally occurring chromone glycoside identified in Aloe vera and Aloe nobilis.[1][2] As a member of the chromone family, it is recognized for its potential biological activities. Notably, related chromone glycosides from Aloe have demonstrated inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research.[1][2] The purification of this compound is a critical step in enabling further investigation into its pharmacological properties and potential therapeutic applications.
Chemical Structure:
Purification Methodologies
The purification of this compound typically involves a multi-step process beginning with extraction from the plant material, followed by various chromatographic techniques to isolate the compound of interest. While a specific, detailed protocol for this compound is not extensively published, this guide presents a representative workflow synthesized from established methods for purifying similar chromone glycosides from Aloe species.
Extraction of Crude Material
The initial step involves the extraction of chromone glycosides from the dried and powdered leaves of Aloe species.
Experimental Protocol: Solvent Extraction
-
Plant Material Preparation: Dried leaves of Aloe vera or Aloe nobilis are ground into a fine powder.
-
Solvent System: A mixture of methanol (B129727) and water is commonly used for the initial extraction.
-
Extraction Process:
-
The powdered plant material is macerated with the solvent system at room temperature for an extended period (e.g., 24-48 hours), often with agitation.
-
The process is typically repeated multiple times to ensure exhaustive extraction.
-
-
Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
A combination of chromatographic techniques is employed to separate this compound from the complex mixture of the crude extract. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a powerful tool for the separation of natural products from Aloe.
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from methods used for the purification of structurally related compounds like isoaloeresin D.
-
Instrumentation: A commercial HSCCC instrument is used.
-
Two-Phase Solvent System: A common solvent system is a mixture of n-hexane, ethyl acetate, methanol, and water. The specific ratios may need to be optimized for this compound. For example, a ratio of 1:5:1:5 (v/v/v/v) has been used for similar compounds.
-
Stationary and Mobile Phases: The upper phase is typically used as the stationary phase, and the lower phase as the mobile phase.
-
Separation Parameters:
-
Revolution Speed: Approximately 800-900 rpm.
-
Flow Rate: 1.5-2.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 280 nm.
-
-
Fraction Collection: Fractions are collected based on the elution profile, and those containing the target compound are pooled.
Experimental Workflow for Purification
Quantitative Data and Purity Assessment
The purity of the isolated this compound is determined using High-Performance Liquid Chromatography (HPLC). The following tables summarize representative quantitative data for the purification of related chromone glycosides from Aloe, which can serve as a benchmark for the purification of this compound.
Table 1: Representative Yields of Chromone Glycosides from Aloe Species
| Compound | Plant Source | Starting Material | Yield | Reference |
| Aloeresin A | Aloe ferox | 2.5 g juice | 34 mg | [4] |
| Isoaloeresin D | Aloe vera | 161.7 mg acetone (B3395972) extract | 23.1 mg | [5] |
Table 2: Purity of Isolated Chromone Glycosides from Aloe Species
| Compound | Purification Method | Purity | Reference |
| Aloeresin A | Column Chromatography | >98% | [4] |
| Isoaloeresin D | HSCCC | 98.5% | [5] |
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid for better peak shape) and a polar organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength around 280 nm.
-
Quantification: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
Biological Activity: BACE1 Inhibition
Signaling Pathway: Inhibition of Amyloid-β Production
The following diagram illustrates the general mechanism of BACE1 in the amyloidogenic pathway and how its inhibition by compounds like this compound can prevent the formation of amyloid-β plaques.
This guide provides a comprehensive framework for the purification and preliminary characterization of this compound. The detailed protocols and comparative data are intended to facilitate further research into this promising natural compound. Researchers are encouraged to optimize the described methods to achieve the highest purity and yield for their specific applications.
References
- 1. BACE1 (beta-secretase) inhibitory chromone glycosides from Aloe vera and Aloe nobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aloeresin D | C29H32O11 | CID 14211225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the allo-Aloeresin D Biosynthetic Pathway in Aloe Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of allo-Aloeresin D, a bioactive C-glycosylchromone found in various Aloe species. The document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and visualizes the pathway and associated workflows. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery centered on Aloe-derived compounds.
Introduction to this compound and its Precursors
Aloe plants are a rich source of diverse secondary metabolites, including anthraquinones and chromones, many of which are derived from polyketide biosynthesis.[1] Among these, the C-glycosylchromones are of significant interest due to their potential therapeutic properties. This compound is a complex chromone (B188151), structurally identified as 8-C-β-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-[(R)-2-hydroxy]propyl-7-methoxy-5-methyl-chromone.[2] Its biosynthesis is a multi-step process involving a polyketide synthase backbone formation, followed by glycosylation, acylation, and methylation. The core of this pathway is the formation of aloesone (B1238188), the aglycone precursor to many related chromones like aloesin (B1665252).[3]
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is initiated by a Type III polyketide synthase (PKS) and proceeds through several modification steps. While the initial step has been characterized, subsequent glycosylation, acylation, and methylation steps in Aloe are putative, as the specific enzymes have not yet been isolated and characterized from a native source.
Step 1: Polyketide Backbone Synthesis The pathway begins with the synthesis of the heptaketide chromone aloesone . This reaction is catalyzed by Aloesone Synthase (PKS3) , a Type III PKS. It catalyzes the sequential condensation of seven molecules of malonyl-CoA.[4]
-
Substrate: 7x Malonyl-CoA
-
Enzyme: Aloesone Synthase (a Type III Polyketide Synthase)
-
Product: Aloesone (2-acetonyl-7-hydroxy-5-methylchromone)[3]
Step 2: C-Glycosylation Aloesone is then converted to aloesin via the attachment of a glucose molecule to the C-8 position, forming a carbon-carbon bond. This is a critical step, as C-glycosides are more resistant to enzymatic and acidic hydrolysis than their O-glycoside counterparts.[3] This reaction is catalyzed by a putative C-glucosyltransferase (CGT) , using UDP-glucose as the sugar donor. The specific CGT from Aloe has not been identified, but studies on other plant C-glycosides suggest this mechanism.[5] Research has shown that C-glycosylation of aloesone is a highly specific and rare enzymatic reaction.[6]
-
Substrate: Aloesone, UDP-glucose
-
Enzyme: Putative C-glucosyltransferase (CGT)
-
Product: Aloesin (8-C-β-D-glucopyranosyl-2-acetonyl-7-hydroxy-5-methylchromone)[7]
Step 3: Acylation The glucose moiety of aloesin is then acylated with a p-coumaroyl group. In this compound, this occurs at the 2'-O-position of the glucose. This reaction is catalyzed by a putative acyltransferase , likely belonging to the BAHD family of acyl-CoA transferases, which utilize p-coumaroyl-CoA as the acyl donor.
-
Substrate: Aloesin, p-Coumaroyl-CoA
-
Enzyme: Putative p-Coumaroyl-CoA:Aloesin Acyltransferase
-
Product: 2'-O-p-coumaroyl-aloesin derivative
Step 4: Methylation The final characterized step for the formation of the this compound structure is the methylation of the hydroxyl group at the C-7 position of the chromone ring. This reaction is catalyzed by a putative O-methyltransferase (OMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Substrate: 2'-O-p-coumaroyl-aloesin derivative, S-adenosyl-L-methionine (SAM)
-
Enzyme: Putative O-methyltransferase (OMT)
-
Product: this compound
Note: The reduction of the acetonyl side chain to a 2-hydroxypropyl group is another key modification, but the timing and specific enzyme (a reductase) for this step in the pathway are currently unknown.
Caption: Putative biosynthetic pathway of this compound in Aloe plants.
Quantitative Data on Biosynthetic Enzymes
Quantitative kinetic data for the enzymes specific to the this compound pathway in Aloe are scarce, as several key enzymes have not been characterized. The table below summarizes the available data for homologous or related enzymes.
| Enzyme Name | Organism | Substrate | Product | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) | Reference |
| Aloesone Synthase (PKS3) | Aloe arborescens | Malonyl-CoA | Aloesone | - | 0.000125 | - | [8] |
| UGT72B49 | Rheum palmatum (Rhubarb) | Aloesone | Aloesone 7-O-glucoside | 30 ± 2.5 | 0.00092 ± 0.00003 | 30.7 | [1] |
| UGT71C1 | Arabidopsis thaliana | Aloesone | Aloesone 7-O-glucoside | 15 ± 0.8 | 0.077 ± 0.001 | 5133.3 | [9] |
| Putative CGT | Aloe sp. | Aloesone | Aloesin | Not Determined | Not Determined | Not Determined | |
| Putative Acyltransferase | Aloe sp. | Aloesin | Acyl-aloesin | Not Determined | Not Determined | Not Determined | |
| Putative OMT | Aloe sp. | Acyl-aloesin | This compound | Not Determined | Not Determined | Not Determined |
Note: The kcat for Aloesone Synthase was converted from 0.0075 min-1 as reported in UniProt.[8] The UGTs listed are O-glycosyltransferases, as no kinetic data for an aloesone-specific C-glycosyltransferase is available.
Experimental Protocols
This section provides detailed methodologies for key experiments required to investigate the this compound biosynthetic pathway.
4.1 Protocol for Identification and Cloning of Pathway Genes (e.g., PKS, UGT)
-
Plant Material and RNA Extraction:
-
Collect fresh, young leaf tissue from the target Aloe species. Immediately freeze in liquid nitrogen and store at -80°C.
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based protocol, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer according to the manufacturer's instructions.
-
-
Degenerate PCR and RACE (Rapid Amplification of cDNA Ends):
-
Design degenerate PCR primers based on conserved amino acid sequences of known Type III PKSs, CGTs, or OMTs from other plant species.
-
Perform PCR using the synthesized cDNA as a template.
-
Separate PCR products on an agarose (B213101) gel, excise bands of the expected size, and purify the DNA.
-
Clone the purified PCR products into a TA cloning vector (e.g., pGEM-T Easy, Promega) and sequence multiple clones.
-
Based on the obtained partial sequences, design gene-specific primers for 5' and 3' RACE to obtain the full-length cDNA sequence.
-
4.2 Protocol for Heterologous Expression and Purification of Recombinant Enzymes
-
Vector Construction:
-
Amplify the full-length open reading frame (ORF) of the candidate gene by PCR using high-fidelity DNA polymerase.
-
Clone the ORF into an E. coli expression vector (e.g., pET-28a(+) for an N-terminal His-tag) using restriction enzymes or ligation-independent cloning.
-
Verify the construct by sequencing.
-
-
Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a 10 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue incubation for 16-20 hours at the lower temperature.
-
-
Protein Purification:
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Analyze fractions by SDS-PAGE to check for purity.
-
Desalt and concentrate the purified protein using ultrafiltration devices.
-
4.3 Protocol for In Vitro Enzyme Assays
-
Aloesone Synthase (PKS) Assay:
-
Prepare a reaction mixture (100 µL total volume) containing: 50 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM DTT, 100 µM malonyl-CoA, and 1-5 µg of purified PKS enzyme.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 10 µL of 20% HCl.
-
Extract the products twice with 200 µL of ethyl acetate.
-
Evaporate the pooled organic layers to dryness and redissolve the residue in methanol (B129727) for HPLC analysis.
-
-
Glycosyltransferase (UGT) Assay:
-
Prepare a reaction mixture (50 µL total volume) containing: 50 mM Tris-HCl buffer (pH 7.5), 2 mM UDP-glucose, 200 µM aloesone (dissolved in DMSO), and 1-5 µg of purified UGT enzyme.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet the precipitated protein and analyze the supernatant by HPLC.
-
4.4 Protocol for HPLC Analysis of Chromones
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV/DAD detector, and an autosampler.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic or acetic acid.
-
-
Gradient Elution:
-
A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-80% B; 25-30 min, 80-10% B; 30-35 min, 10% B. (This must be optimized for specific compounds).
-
-
Detection: Monitor at wavelengths relevant for chromones, typically around 254 nm, 280 nm, and 310 nm.
-
Quantification: Create a standard curve using purified standards of aloesone, aloesin, and other relevant compounds to quantify the products of enzymatic reactions.
Visualized Workflows
The following diagrams illustrate the logical flow of experiments used to characterize the biosynthetic pathway.
Caption: Workflow for gene identification and cloning.
Caption: Workflow for enzyme expression and characterization.
Conclusion and Future Directions
The biosynthetic pathway to this compound in Aloe plants begins with the well-characterized formation of aloesone by aloesone synthase. However, the subsequent steps of C-glycosylation, acylation, and methylation remain to be fully elucidated, with the specific enzymes responsible in Aloe yet to be identified. The information and protocols provided in this guide offer a solid foundation for researchers to pursue these knowledge gaps. Future research should focus on:
-
Transcriptome Mining: Utilizing RNA-seq data from Aloe species to identify candidate genes for the putative C-glycosyltransferases, acyltransferases, and O-methyltransferases.
-
Enzyme Characterization: Cloning and functional characterization of these candidate genes to confirm their roles in the pathway and determine their kinetic properties.
-
Metabolic Engineering: Leveraging the identified genes to engineer microbial hosts for the heterologous production of this compound and related novel chromones for pharmacological screening.
By systematically addressing these areas, the scientific community can achieve a complete understanding of this complex pathway, enabling new opportunities in biotechnology and drug development.
References
- 1. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aloeresin D | CAS:105317-67-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Determination of aloesone in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. In vitro biosynthesis of the C-glycosidic bond in aloin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Allo-Aloeresin D: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of allo-Aloeresin D, a chromone (B188151) glycoside found in various Aloe species. This document details its natural sources, distribution within the plant, and methodologies for its isolation and identification. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound
This compound has been identified in a variety of species within the Aloe genus. The primary repository of this compound is the leaf exudate, often referred to as aloe bitter or latex. The concentration of phenolic compounds, including chromones like this compound, is typically higher in the peripheral regions of the leaves, suggesting a role in the plant's defense mechanisms.
While specific quantitative data for this compound remains limited in publicly available literature, studies on related compounds in Aloe species provide valuable context for its potential concentration. The following table summarizes the known natural sources of this compound and quantitative data for closely related compounds.
Table 1: Natural Sources of this compound and Quantitative Data for Related Compounds
| Plant Species | Plant Part | Compound | Quantity | Reference |
| Aloe vera (syn. Aloe barbadensis) | Leaves | This compound | Not specified | [1] |
| Aloe arborescens | Leaves | This compound | Not specified | [1] |
| Aloe ferox | Leaf Exudate | This compound | Not specified | [2] |
| Aloe africana | Not specified | This compound | Not specified | [2] |
| Aloe nobilis | Not specified | This compound | Not specified | [1] |
| Aloe aageodonta | Leaves | This compound | Not specified | |
| Aloe camperi | Leaves | This compound | Not specified | |
| Aloe canarina | Leaves | This compound | Not specified | |
| Aloe chrysostachys | Leaves | This compound | Not specified | |
| Aloe classenii | Leaves | This compound | Not specified | |
| Aloe ferox | Juice | Aloeresin A | 34 mg from 2.5 g | [3][4] |
| Aloe vera | Crude Extract | Isoaloeresin D | 53.1 mg from 384.7 mg | |
| Aloe barbadensis | Dry Latex | Aloin (B1665253) | 40.76 - 237.97 mg/g DW | [5] |
| Aloe ferox | Leaf Exudate | Aloin | 70% - 97% of total dry weight (in combination with aloeresin A and aloesin) | [6] |
Note: The absence of specific quantitative data for this compound highlights a gap in the current scientific literature and an opportunity for future research.
Experimental Protocols
The isolation and purification of this compound can be achieved through various chromatographic techniques. The following protocol is adapted from a validated method for the separation of its isomer, isoaloeresin D, from Aloe vera and is expected to be highly effective for this compound as well.
Isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This method provides an efficient, one-step separation of chromone glycosides from a crude plant extract.
a) Preparation of Crude Extract:
-
Obtain dried leaf exudate from a suitable Aloe species.
-
Perform a solvent extraction of the dried exudate. While the specific solvent system for the initial extraction of this compound is not detailed in the available literature, a common approach for similar compounds involves the use of methanol (B129727) or ethanol.
-
Evaporate the solvent under reduced pressure to obtain a dried crude extract.
b) High-Speed Counter-Current Chromatography (HSCCC):
-
Solvent System: Prepare a biphasic solvent system composed of hexane-ethyl acetate-acetone-water in a ratio of 0.2:5:1.5:5 (v/v/v/v).
-
Stationary and Mobile Phases: Select the lipophilic (upper) phase as the mobile phase and the hydrophilic (lower) phase as the stationary phase.
-
HSCCC Apparatus Setup:
-
Set the rotation speed of the apparatus to 840 rpm.
-
Equilibrate the column by pumping the stationary phase.
-
-
Sample Loading: Dissolve a known amount of the crude extract (e.g., 384.7 mg) in a suitable volume of the biphasic solvent system.
-
Elution: Pump the mobile phase at a flow rate of 1.0 mL/min.
-
Detection: Monitor the effluent from the column outlet using a UV detector at a wavelength of 254 nm.
-
Fraction Collection: Collect fractions based on the peaks observed in the chromatogram.
-
Analysis and Purification: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to confirm the purity of this compound. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Analytical Quantification using High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the quantification of related chromones can be adapted for this compound.
a) Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape. The gradient can be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (a diode array detector can be used to determine the optimal wavelength).
-
Quantification: Prepare a calibration curve using a purified standard of this compound of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the calibration curve.
Biological Activity and Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on structurally similar compounds from Aloe, such as aloesin (B1665252) and aloin, provides strong indications of its potential mechanisms of action, particularly in anti-inflammatory and skin-depigmenting activities.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Compounds like aloin have been shown to inhibit this pathway. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Inhibition of Tyrosinase and the Melanogenesis Pathway
Aloesin, a related chromone, is a known inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis. This suggests that this compound may also possess skin-lightening properties by interfering with this pathway.
Caption: Proposed inhibition of the melanogenesis pathway by this compound.
Conclusion
This compound is a promising bioactive compound with a widespread distribution in the Aloe genus. While its full pharmacological profile is still under investigation, the established methodologies for the isolation and analysis of related compounds provide a solid framework for future research. The potential for this compound to modulate key signaling pathways involved in inflammation and pigmentation makes it a compelling target for the development of new therapeutic and cosmetic agents. Further studies are warranted to quantify its presence in various Aloe species and to fully elucidate its mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Aloeresin D | C29H32O11 | CID 14211225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of aloesin and aloeresin A for the detection of aloe in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Aloin in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]
- 6. Geographical variation in the major compounds of Aloe ferox leaf exudate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of allo-Aloeresin D
Introduction
Allo-Aloeresin D is a chromone (B188151) C-glycoside, a class of natural phenolic compounds isolated from various Aloe species, including Aloe arborescens Mill., Aloe vera, and Aloe nobilis[1][2]. As a polyketide constituent, it contributes to the complex chemical profile of Aloe extracts, which have been utilized for centuries in traditional medicine. In recent years, specific compounds like this compound have garnered interest from the scientific and pharmaceutical communities for their potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological significance, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its extraction, purification, and formulation in research and development settings.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₂O₁₁ | [3] |
| Molecular Weight | 556.56 g/mol | [4] |
| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | [3] |
| CAS Number | 105317-67-7 | |
| Appearance | Powder | [1] |
| Purity | ≥98% (Commercially available) | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), Ethanol (B145695) | [1][2] |
| Storage | Store at 2°C - 8°C, keep container well closed | [4] |
| Natural Source(s) | Aloe arborescens Mill., Aloe vera, Aloe nobilis, Aloe ferox | [1][2][3] |
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques. While a complete, unified dataset is distributed across various publications, the expected spectral characteristics are outlined below.
| Technique | Description & Expected Data |
| ¹H-NMR | The proton NMR spectrum is complex due to the presence of a chromone core, a C-glycoside moiety, a hydroxypropyl group, and a p-coumaroyl group. Expected signals would include aromatic protons from the chromone and coumaroyl groups, sugar protons from the glucose unit, and aliphatic protons from the methyl and hydroxypropyl side chains. |
| ¹³C-NMR | The carbon NMR spectrum would corroborate the structure with signals corresponding to carbonyl carbons (in the chromone and ester groups), aromatic and olefinic carbons, carbons of the glucose moiety, and aliphatic carbons of the methyl and hydroxypropyl groups[5]. |
| IR (Infrared) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad peak ~3400 cm⁻¹), carbonyl (C=O) stretching from the chromone and ester functionalities (~1650-1750 cm⁻¹), C=C stretching from the aromatic rings and alkene group (~1500-1600 cm⁻¹), and C-O stretching from the ether and alcohol groups (~1000-1300 cm⁻¹)[6][7]. |
| UV-Vis Spectroscopy | In a solvent like methanol or ethanol, the UV-Vis spectrum of chromone glycosides typically exhibits absorption maxima related to the electronic transitions within the aromatic and conjugated systems. For related compounds like Aloin (B1665253), characteristic peaks are observed around 254 nm, 269 nm, and 297 nm[8]. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The ESI-MS (Electrospray Ionization Mass Spectrometry) would show a pseudomolecular ion peak corresponding to [M+H]⁺, [M+Na]⁺, or [M-H]⁻[5]. |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following sections describe common protocols for the isolation and analysis of this compound.
Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a powerful liquid-liquid partition chromatography technique used for separating natural products without a solid support matrix, minimizing sample adsorption and degradation.
a) Sample Preparation:
-
Dried and powdered plant material (e.g., leaves of Aloe vera) is extracted exhaustively with a solvent such as 70% ethanol or methanol at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract may be pre-treated by suspension in water and partitioning with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls.
b) HSCCC System and Parameters:
-
Solvent System: A biphasic solvent system is selected. A commonly used system for related compounds is composed of hexane-ethyl acetate-acetone-water (e.g., in a 0.2:5:1.5:5 volume ratio).
-
Equilibration: The chosen solvent system is thoroughly mixed in a separatory funnel and allowed to equilibrate at room temperature. The upper (stationary phase) and lower (mobile phase) phases are then separated.
-
Operation:
-
The coiled column of the HSCCC instrument is first filled entirely with the stationary phase.
-
The apparatus is then rotated at a specific speed (e.g., 850 rpm).
-
The mobile phase is pumped through the column at a constant flow rate (e.g., 1.5 mL/min).
-
Once hydrodynamic equilibrium is reached (i.e., the mobile phase elutes from the outlet), the prepared sample (dissolved in a small volume of the solvent system) is injected.
-
-
Fraction Collection & Analysis:
-
The effluent from the outlet is monitored by a UV detector (e.g., at 254 nm or 300 nm).
-
Fractions are collected based on the resulting chromatogram peaks.
-
The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the purity of the isolated this compound.
-
Spectroscopic Characterization
-
NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆, MeOD). ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher). 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish connectivity and assign all proton and carbon signals unambiguously.
-
Mass Spectrometry: High-resolution mass spectra are typically obtained using an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer to confirm the elemental composition.
-
Infrared Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
UV-Visible Spectroscopy: The sample is dissolved in a UV-transparent solvent (e.g., methanol). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-600 nm.
Biological Activity and Signaling Pathways
This compound and related compounds from Aloe species exhibit a range of biological activities, primarily anti-inflammatory, antioxidant, and enzyme inhibitory effects.
BACE1 Inhibition
This compound has been identified as an inhibitor of BACE1 (Beta-secretase 1)[1][2]. BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. By inhibiting BACE1, this compound can potentially reduce the formation of these neurotoxic peptides.
Anti-inflammatory and Antioxidant Activity
While direct studies on this compound are limited, its primary mode of action is suggested to involve modulating biochemical pathways related to inflammation and oxidative stress[4]. Related compounds from Aloe, such as aloin and aloe-emodin (B1665711), are known to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[9][10]. This pathway is a central regulator of inflammation.
The proposed mechanism involves:
-
Inhibition of IκBα Phosphorylation: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. Aloe compounds may prevent this phosphorylation.
-
Prevention of NF-κB Translocation: By stabilizing IκBα, the NF-κB (p65/p50) dimer is retained in the cytoplasm and cannot translocate to the nucleus.
-
Downregulation of Pro-inflammatory Genes: The inhibition of NF-κB nuclear translocation prevents the transcription of pro-inflammatory genes, such as those for cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2)[9][11].
Its antioxidant activity likely stems from its phenolic structure, which allows it to neutralize free radicals[4].
Conclusion
This compound is a well-defined chromone glycoside with significant potential for pharmacological applications. Its physical and chemical properties are well-characterized, enabling its isolation and synthesis for further study. The compound's demonstrated ability to inhibit the BACE1 enzyme marks it as a molecule of interest in the context of neurodegenerative diseases like Alzheimer's. Furthermore, based on the activities of structurally related compounds, it holds promise as an anti-inflammatory and antioxidant agent, likely acting through the modulation of key signaling pathways such as NF-κB. This guide provides a foundational resource for scientists aiming to explore the therapeutic potential of this compound.
References
- 1. BACE1 (beta-secretase) inhibitory chromone glycosides from Aloe vera and Aloe nobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aloeresin D | CAS:105317-67-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Aloeresin D | C29H32O11 | CID 14211225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aloeresin D | 105317-67-7 | FA74498 | Biosynth [biosynth.com]
- 5. Dihydroisocoumarins, Naphthalenes, and Further Polyketides from Aloe vera and A. plicatilis: Isolation, Identification and Their 5-LOX/COX-1 Inhibiting Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and anti-inflammatory evaluation of aloe-emodin derivatives as potential modulators of Akt, NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of allo-Aloeresin D: A Technical Guide to its Beta-Secretase (BACE1) Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
allo-Aloeresin D, a chromone (B188151) glycoside isolated from Aloe vera and Aloe nobilis, has emerged as a compound of interest in the field of neurodegenerative disease research. This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its potential as an inhibitor of Beta-Secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes findings from related chromone glycosides isolated from the same plant sources, presenting their BACE1 inhibitory activity as a strong indicator of this compound's potential. Detailed experimental protocols for assessing BACE1 inhibition and the subsequent reduction of amyloid-beta (Aβ) production are provided, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by beta-secretase (BACE1). Inhibition of BACE1 is therefore a primary therapeutic strategy for the treatment of AD. Natural products represent a rich source of novel BACE1 inhibitors. Chromone glycosides, a class of compounds found in various Aloe species, have demonstrated significant biological activities. This guide focuses on this compound, a newly identified chromone glycoside, and its putative role as a BACE1 inhibitor.
Biological Activity of this compound and Related Compounds
Recent studies have identified several chromone glycosides from Aloe vera and Aloe nobilis, including the novel compound this compound.[1] While specific inhibitory concentrations for this compound are not yet widely published, the analysis of co-isolated compounds provides compelling evidence for its potential bioactivity. Two such compounds, a known chromone glycoside (Compound 1) and C-2'-decoumaroyl-aloeresin G (Compound 8), have demonstrated significant inhibitory activity against BACE1.[1] Furthermore, these compounds were shown to reduce the production of the neurotoxic Aβ(1-42) peptide in a neuroblastoma cell line.[1] One source suggests an IC50 value of 39 µM for this compound in inhibiting BACE1 activity.[2]
Quantitative Data on BACE1 Inhibition by Related Chromone Glycosides
The following table summarizes the quantitative data for the BACE1 inhibitory activity of compounds isolated alongside this compound. This data serves as a valuable proxy for the anticipated activity of this compound.
| Compound | Target | Bioactivity | Assay Type | IC50 | Cell Line | Aβ(1-42) Production Inhibition | Reference |
| This compound | BACE1 | Inhibition | Enzymatic Assay | 39 µM | - | - | [2] |
| Compound 1 (Known chromone glycoside) | BACE1 | Inhibition | Enzymatic Assay | 39.0 x 10⁻⁶ M | - | 7.4% at 30 ppm | [1] |
| Compound 8 (C-2'-decoumaroyl-aloeresin G) | BACE1 | Inhibition | Enzymatic Assay | 20.5 x 10⁻⁶ M | B103 Neuroblastoma | 12.3% at 30 ppm | [1] |
Mechanism of Action: BACE1 Inhibition
The primary proposed mechanism of action for this compound is the inhibition of the BACE1 enzyme. BACE1 is an aspartyl protease that catalyzes the initial and rate-limiting step in the amyloidogenic pathway of APP processing. By inhibiting BACE1, this compound can potentially reduce the generation of Aβ peptides, thereby preventing the formation of amyloid plaques.
Signaling Pathway of BACE1 in Alzheimer's Disease
Experimental Protocols
The following sections detail the methodologies for key experiments to assess the biological activity of this compound.
BACE1 Enzymatic Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BACE1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1-specific fluorogenic peptide substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (dissolved in DMSO)
-
Known BACE1 inhibitor (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the microplate, add the BACE1 enzyme to each well, followed by the different concentrations of this compound, positive control, or vehicle control.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., Excitation/Emission wavelengths of 320/405 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response curve to determine the IC50 value.
References
Allo-Aloeresin D and its Congeners: A Technical Overview of their Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allo-Aloeresin D is a chromone (B188151) derivative isolated from plants of the Aloe genus, notably Aloe ferox and Aloe africana.[1] As a member of the aloeresin family of natural products, it is recognized for its potential biological activities, including anti-inflammatory effects.[2] However, while the broader class of Aloe-derived chromones and anthraquinones has been the subject of numerous pharmacological studies, specific, in-depth experimental data on the anti-inflammatory properties and mechanisms of action of this compound remains limited in the current scientific literature.
This technical guide, therefore, provides a comprehensive overview of the anti-inflammatory properties of the aloeresin family and closely related Aloe chromones, with a particular focus on aloeresin I and aloesin, for which more extensive data are available. This information serves as a valuable surrogate for understanding the potential therapeutic applications of this compound and provides a framework for future research into this specific compound. The guide will detail quantitative data from key studies, outline experimental protocols, and visualize putative signaling pathways and experimental workflows.
Quantitative Data on the Anti-inflammatory Effects of Aloeresin Congeners
The anti-inflammatory activity of aloeresin derivatives has been quantified in several preclinical models. The following tables summarize the key findings from in vivo studies, providing a comparative look at their efficacy.
Table 1: In Vivo Anti-inflammatory Activity of Aloeresin I in the Croton Oil-Induced Mouse Ear Edema Model
| Compound | Dose (per cm²) | Edema Inhibition (%) | Reference Compound | Dose (per cm²) | Edema Inhibition (%) | Source |
| Aloeresin I | 1 µmol | 39 | Indomethacin | 0.3 µmol | 61 | [3][4] |
| Aloesin | 1 µmol | 39 | - | - | - | [3][4] |
| Aloeresin H | 1 µmol | < Aloeresin I | - | - | - | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to evaluate the anti-inflammatory properties of aloeresin-related compounds.
Croton Oil-Induced Ear Edema in Mice
This is a standard in vivo model for assessing acute topical anti-inflammatory activity.
-
Animal Model : Male inbred mice are typically used.
-
Induction of Inflammation : A solution of Croton oil (a potent inflammatory agent) in an appropriate solvent (e.g., acetone) is applied to the inner surface of one ear of each mouse. The other ear serves as a control.
-
Test Compound Application : The test compound (e.g., Aloeresin I) is dissolved in the Croton oil solution and applied to the ear at a specific concentration (e.g., 1 µmol/cm²).[3][4] A reference anti-inflammatory drug, such as indomethacin, is used as a positive control.[3][4]
-
Assessment : After a set period (typically 6 hours), the mice are euthanized. A standardized circular section is punched from both the treated and control ears, and the sections are weighed.
-
Calculation of Inhibition : The difference in weight between the punches from the treated and control ears is taken as a measure of the edematous response. The percentage inhibition of edema by the test compound is calculated relative to the edema observed in the group treated with Croton oil alone.
Putative Signaling Pathways in Anti-inflammatory Action
While the precise molecular targets of this compound are yet to be elucidated, studies on other Aloe constituents, such as aloin (B1665253) and aloe-emodin, suggest that the inhibition of pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) is a common mechanism.[5] These pathways are central to the production of inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
An inflammatory stimulus, such as lipopolysaccharide (LPS), typically activates receptors that trigger intracellular signaling cascades. This leads to the activation of transcription factors like NF-κB, which then translocates to the nucleus to promote the expression of pro-inflammatory genes. It is hypothesized that aloeresins may interfere with this cascade at one or more points.
Conclusion and Future Directions
The available evidence from related compounds strongly suggests that aloeresins, including this compound, are a promising class of natural products with significant anti-inflammatory potential. The data from in vivo models on aloeresin I demonstrates potent activity, comparable to other known chromones from Aloe. The likely mechanism of action involves the modulation of key inflammatory signaling pathways such as NF-κB.
However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Isolation and Purification : Developing efficient methods for isolating pure this compound to enable rigorous pharmacological testing.
-
In Vitro and In Vivo Studies : Systematically evaluating the anti-inflammatory efficacy of this compound in a range of preclinical models, including both acute and chronic inflammation.
-
Mechanism of Action : Elucidating the precise molecular targets and signaling pathways modulated by this compound using modern cell and molecular biology techniques.
-
Structure-Activity Relationship : Investigating how the specific structural features of this compound contribute to its biological activity compared to other aloeresins.
A deeper understanding of the pharmacology of this compound will be critical for its potential development as a novel anti-inflammatory agent.
References
- 1. Aloeresin D | C29H32O11 | CID 14211225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aloeresin I, an anti-inflammatory 5-methylchromone from cape aloe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB pathway inhibition by anthrocyclic glycoside aloin is key event in preventing osteoclastogenesis in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Allo-Aloeresin D as a BACE1 Inhibitor: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in AD research as it initiates the amyloidogenic pathway that produces Aβ. This technical guide provides an in-depth overview of allo-Aloeresin D, a chromone (B188151) glycoside isolated from Aloe vera, and its potential as a BACE1 inhibitor. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its inhibitory activity, and presents visualizations of the relevant biological pathways and experimental workflows.
Introduction to BACE1 and its Role in Alzheimer's Disease
BACE1 is a transmembrane aspartyl protease that plays a crucial role in the pathogenesis of Alzheimer's disease.[1] It catalyzes the initial and rate-limiting step in the amyloidogenic processing of the amyloid precursor protein (APP).[2] Cleavage of APP by BACE1 generates a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment, C99. Subsequent cleavage of C99 by γ-secretase releases the amyloid-beta peptides, primarily Aβ40 and Aβ42.[2] The Aβ42 isoform is particularly prone to aggregation and is the principal component of the senile plaques found in the brains of AD patients.[2] Inhibition of BACE1 is therefore a key strategy in the development of disease-modifying therapies for AD, with the goal of reducing Aβ production.[1]
This compound, a chromone glycoside found in Aloe vera, has been identified as a BACE1 inhibitor.[3] Its potential to modulate the activity of this key enzyme makes it a compound of interest in the exploration of natural products for AD therapeutic development.
Quantitative Data Summary
The inhibitory activity of this compound against BACE1 and its effect on amyloid-beta production have been quantified in preclinical studies. The available data is summarized in the table below.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Effect on Aβ(1-42) Production | Reference |
| This compound | BACE1 | Enzymatic Assay | 39.0 | - | - | [4] |
| This compound | BACE1 | Cell-Based Assay | - | B103 neuroblastoma | 7.4% inhibition at 30 ppm | [4] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Amyloid Precursor Protein (APP) Processing Pathway
This diagram illustrates the two main pathways for APP processing: the non-amyloidogenic pathway initiated by α-secretase and the amyloidogenic pathway initiated by BACE1, which leads to the formation of amyloid-beta plaques.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Workflow for In Vitro BACE1 Inhibition Assay
The following diagram outlines a typical workflow for a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of a compound against BACE1.
Caption: Workflow for a FRET-based BACE1 Inhibition Assay.
Logical Relationship of this compound in Alzheimer's Research
This diagram illustrates the logical connection from the molecular target to the potential therapeutic outcome.
Caption: Logical Flow of this compound's Therapeutic Rationale.
Experimental Protocols
While the precise, detailed experimental protocols used to generate the published data for this compound are not publicly available in their entirety, this section provides representative methodologies for the key experiments based on established practices in the field.
In Vitro BACE1 Inhibition Assay (Fluorogenic)
This protocol describes a fluorescence resonance energy transfer (FRET) assay, a common method to determine the in vitro inhibitory activity of compounds on BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1-specific FRET substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
This compound
-
Positive control inhibitor (e.g., Verubecestat)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Dilute the BACE1 enzyme and FRET substrate to their optimal working concentrations in the assay buffer.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Prepare serial dilutions of the positive control inhibitor.
-
-
Assay Setup:
-
In the 96-well plate, add the following to the designated wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): BACE1 enzyme and assay buffer.
-
Test wells: BACE1 enzyme and the serially diluted this compound.
-
Positive control wells: BACE1 enzyme and the serially diluted positive control inhibitor.
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the BACE1 FRET substrate to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen FRET substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control wells (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Aβ Production Inhibition
This protocol describes a method to assess the effect of this compound on the production of Aβ in a cellular context.
Materials:
-
B103 neuroblastoma cells (or other suitable cell line overexpressing human APP)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
ELISA kits for Aβ42
Procedure:
-
Cell Culture and Treatment:
-
Culture B103 neuroblastoma cells in appropriate cell culture flasks.
-
Seed the cells into 24-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound (e.g., 30 ppm as in the cited study) or vehicle control for 24-48 hours.
-
-
Sample Collection:
-
After the treatment period, collect the conditioned cell culture medium.
-
Lyse the cells to obtain cell lysates.
-
-
Aβ Quantification:
-
Quantify the concentration of Aβ42 in the collected culture medium using a specific ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Aβ42 production for each concentration of this compound compared to the vehicle-treated control cells.
-
In Silico Molecular Docking with BACE1
As no specific molecular docking studies for this compound have been published, this section outlines a representative protocol for how such an investigation would be conducted.
Software and Tools:
-
Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro)
-
Molecular visualization software (e.g., PyMOL, Discovery Studio)
-
Protein Data Bank (PDB) for the crystal structure of BACE1
Procedure:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of human BACE1 from the Protein Data Bank (e.g., PDB ID: 2ZHT).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of this compound and optimize its geometry.
-
-
Grid Box Generation:
-
Define a grid box encompassing the active site of BACE1. The active site is characterized by the catalytic dyad of aspartic acid residues (Asp32 and Asp228).
-
-
Molecular Docking:
-
Perform the docking of this compound into the active site of BACE1 using the chosen docking software.
-
The software will generate multiple binding poses of the ligand within the active site.
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding pose based on the docking score (binding affinity).
-
Visualize the interactions between this compound and the amino acid residues of the BACE1 active site, identifying key interactions such as hydrogen bonds and hydrophobic interactions.
-
Conclusion
This compound has demonstrated in vitro inhibitory activity against BACE1 and an effect on the production of amyloid-beta in a cellular model. These preliminary findings suggest that it may be a valuable natural product lead for further investigation in the context of Alzheimer's disease drug discovery. The protocols and data presented in this guide are intended to provide a comprehensive resource for researchers interested in exploring the potential of this compound and other natural compounds as BACE1 inhibitors. Further studies are warranted to elucidate its mechanism of action in more detail, optimize its inhibitory potency, and evaluate its efficacy and safety in more advanced preclinical models of Alzheimer's disease.
References
- 1. In silico study of peptide inhibitors against BACE 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concatenation of molecular docking and molecular simulation of BACE-1, γ-secretase targeted ligands: in pursuit of Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Repurposing food molecules as a potential BACE1 inhibitor for Alzheimer’s disease [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Allo-Aloeresin D and the Antioxidant Potential of Aloe Chromones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Issued: December 3, 2025
Abstract
Allo-Aloeresin D is a chromone (B188151) glycoside that has been identified as a constituent of various Aloe species. While its precise contribution to the overall antioxidant capacity of Aloe extracts remains to be fully elucidated, the broader family of Aloe chromones, including compounds like aloesin (B1665252) and aloeresin A, have demonstrated notable radical scavenging and antioxidant properties. This technical guide provides an overview of the current, albeit limited, state of knowledge on this compound and presents a comprehensive examination of the antioxidant potential of related, well-studied Aloe compounds. It includes detailed experimental protocols for key antioxidant assays, a summary of available quantitative data, and an exploration of the underlying molecular mechanisms, such as the activation of the Nrf2 signaling pathway, which is a critical regulator of cellular antioxidant responses. This document is intended to serve as a resource for researchers investigating the therapeutic potential of natural compounds derived from Aloe.
Introduction to this compound and Aloe Chromones
This compound is a chromone glycoside isolated from Aloe species, including Aloe vera and Aloe nobilis. Chromones are a class of phenolic compounds recognized for their diverse biological activities. While this compound has been identified in phytochemical studies, and in at least one study was investigated for BACE1 (β-secretase) inhibitory activity, there is a notable lack of publicly available data specifically quantifying its antioxidant potential through common assays like DPPH or ABTS.
However, the genus Aloe is rich in other chromones and anthraquinones that have been extensively studied for their antioxidant effects. Compounds such as aloesin, aloeresin A, and aloesone (B1238188) have shown significant radical scavenging activity[1]. The antioxidant properties of these compounds are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, as well as to chelate metal ions. Furthermore, some Aloe constituents have been found to modulate endogenous antioxidant defense systems, including the Nrf2 signaling pathway. Given the structural similarities among Aloe chromones, it is plausible that this compound possesses antioxidant activity, though direct experimental evidence is required for confirmation.
Quantitative Data on the Antioxidant Activity of Aloe Compounds
Due to the absence of specific antioxidant data for this compound, this section presents quantitative data for related compounds from Aloe species to provide a contextual understanding of the antioxidant potential within this chemical class. The following table summarizes the 50% inhibitory concentration (IC50) values from various antioxidant assays for different Aloe extracts and isolated compounds. Lower IC50 values indicate higher antioxidant activity.
| Sample | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |
| Aloe ferox leaf methanol (B129727) extract | DPPH | Not specified, but showed good activity | - | - |
| Aloe barbadensis leaf ethanolic extract (reflux) | DPPH | Good scavenging activity | - | - |
| Aloe gel | DPPH | 572.14 | - | - |
| Aloe gel | ABTS | 105.26 | - | - |
| Aloe latex | DPPH | 14.21 | - | - |
| Aloe latex | 2-Deoxyribose degradation | 17.24 | - | - |
| Aloe schelpei leaf latex | DPPH | 25.3 ± 2.45 | Vitamin C | 0.05 ± 0.004 mM |
| Microdontin A/B (from A. schelpei) | DPPH | 0.07 ± 0.005 mM | Vitamin C | 0.05 ± 0.004 mM |
| Aloinoside A/B (from A. schelpei) | DPPH | 0.13 ± 0.01 mM | Vitamin C | 0.05 ± 0.004 mM |
| Aloin A/B (from A. schelpei) | DPPH | 0.15 ± 0.02 mM | Vitamin C | 0.05 ± 0.004 mM |
| Aloe gilbertii leaf latex | DPPH | 18.2 | Ascorbic acid | 4.6 |
Experimental Protocols for Antioxidant Activity Assessment
This section provides detailed methodologies for key in vitro and cell-based antioxidant assays relevant to the study of natural compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
Test compound (e.g., this compound)
-
Positive control (e.g., ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Test Samples: Dissolve the test compound and positive control in the same solvent used for the DPPH solution to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), which is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the test sample or positive control at various concentrations.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance with the sample.
-
-
IC50 Determination: Determine the IC50 value from a plot of percent inhibition versus concentration.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours until confluent.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing the test compound or positive control at various concentrations for 1 hour.
-
-
Probe Loading: Add 25 µM DCFH-DA to the wells and incubate for 1 hour.
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.
-
-
Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA unit is calculated as: CAA unit = 100 - (AUC_sample / AUC_control) x 100.
-
-
EC50 Determination: Determine the EC50 value, which is the concentration of the compound required to provide 50% of the maximum antioxidant effect, from the dose-response curve.
Molecular Mechanisms: The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.
Several natural compounds, including some from Aloe species, have been shown to activate the Nrf2 pathway, thereby enhancing the cell's capacity to counteract oxidative stress. While direct evidence for this compound is lacking, this pathway represents a plausible mechanism for the antioxidant effects of Aloe chromones.
References
Preliminary In Vitro Studies of allo-Aloeresin D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
allo-Aloeresin D is a chromone (B188151) glycoside that has been isolated from certain Aloe species. As a member of the diverse family of compounds found in Aloe, it holds potential for various biological activities. However, it is crucial to note that, at present, the body of published in vitro research specifically focusing on this compound is limited. This document provides a concise summary of the currently available data, presented in a format designed for technical evaluation and to guide future research endeavors.
Quantitative Data Presentation
The primary in vitro activity reported for this compound is its inhibitory effect on the enzyme β-secretase 1 (BACE1), a key target in Alzheimer's disease research. The available quantitative data is summarized in the table below.
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | Inhibitory Concentration (IC₅₀) |
| BACE1 | 39.0 x 10⁻⁶ M |
This data is derived from a study that screened various chromone glycosides from Aloe species for their BACE1 inhibitory activity.
Experimental Protocols
Due to the limited specific literature on this compound, a detailed, cited experimental protocol for its BACE1 inhibition is not available. However, a general methodology for a BACE1 inhibition assay, typical for the screening of small molecule inhibitors, is provided below as a representative example.
General Protocol for In Vitro BACE1 (β-secretase) Inhibition Assay
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation of amyloid precursor protein)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., a known BACE1 inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To each well of the microplate, add the BACE1 enzyme solution.
-
Add the this compound dilutions or the positive control to the respective wells.
-
Include control wells with the enzyme and buffer (negative control) and wells with the substrate alone (background).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths. The cleavage of the substrate by BACE1 results in a fluorescent signal.
-
Calculate the rate of reaction for each concentration of the test compound.
-
-
Data Analysis:
-
The percent inhibition for each concentration of this compound is calculated relative to the activity of the negative control.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Visualizations
Currently, there are no published studies that elucidate the specific signaling pathways modulated by this compound. Research on the related compound, Aloesin, has demonstrated its involvement in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1][2][3][4][5]. This could be a potential area of investigation for this compound.
Below are visualizations representing a general experimental workflow for enzyme inhibition and the MAPK signaling pathway potentially relevant for future studies.
The preliminary in vitro data on this compound, specifically its BACE1 inhibitory activity, suggests a potential therapeutic application that warrants further investigation. However, the current understanding of its biological effects is in its infancy. Future research should aim to:
-
Confirm and elaborate on the BACE1 inhibitory activity, including determination of the mechanism of inhibition (e.g., competitive, non-competitive).
-
Screen this compound against a broader panel of enzymes and cellular targets to identify other potential activities, such as antioxidant and anti-inflammatory effects.
-
Conduct cell-based assays to evaluate its cytotoxicity and its effects on cellular signaling pathways, potentially including the MAPK pathway, given the activity of related compounds.
-
Elucidate its structure-activity relationship by comparing its efficacy to other chromone glycosides.
A more comprehensive in vitro profiling of this compound is essential to unlock its full therapeutic potential and to provide a solid foundation for any subsequent preclinical and clinical development.
References
- 1. [PDF] Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Molecular Mechanisms of allo-Aloeresin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
allo-Aloeresin D, a chromone (B188151) derivative isolated from various Aloe species, is a subject of growing interest within the scientific community for its potential therapeutic applications. While direct and extensive research on this compound's specific mechanisms of action is still emerging, this technical guide synthesizes the current understanding by examining its activities and those of its closely related structural analogs, primarily other aloeresin derivatives and major Aloe constituents. This document provides an in-depth exploration of its hypothesized mechanisms, focusing on its anti-inflammatory, antioxidant, and tyrosinase-inhibiting properties. Detailed experimental protocols for investigating these activities are provided, alongside quantitative data from related compounds to serve as a benchmark for future studies. Signaling pathways likely modulated by this compound are visualized to facilitate a deeper understanding of its molecular interactions.
Introduction
Aloe species have a long history of use in traditional medicine. Modern phytochemical research has led to the isolation and characterization of numerous bioactive compounds, including a class of chromones known as aloeresins. This compound is one such compound, though it is often studied in the context of the broader phytochemical profile of Aloe extracts. This guide aims to consolidate the available, albeit limited, direct evidence for this compound's mechanism of action and to extrapolate its likely biological activities based on robust data from structurally similar compounds found in Aloe. The primary hypothesized mechanisms of action for this compound revolve around three key areas: tyrosinase inhibition, anti-inflammatory effects, and antioxidant activity.
Hypothesized Mechanisms of Action
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a major strategy for the development of skin-lightening agents and treatments for hyperpigmentation. Several compounds from Aloe vera, including aloesin (B1665252), have been identified as tyrosinase inhibitors. Given its structural similarity, this compound is also hypothesized to inhibit tyrosinase.
The proposed mechanism for related Aloe chromones involves competitive or non-competitive inhibition of the enzyme's active site. For instance, aloesin has been shown to act as a competitive inhibitor of tyrosinase, directly competing with the substrate (tyrosine) for binding to the enzyme.
Signaling Pathway for Tyrosinase Inhibition
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of pathologies. Compounds from Aloe have demonstrated significant anti-inflammatory effects. The primary mechanism is believed to be the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2). It is hypothesized that this compound, like other Aloe compounds, can suppress the activation of these pathways, leading to a reduction in the inflammatory response.
NF-κB and MAPK Signaling Pathways
Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, contributes to cellular damage and various diseases. Many phenolic compounds, including those found in Aloe, possess antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive species. It is proposed that this compound exhibits antioxidant effects through direct radical scavenging and potentially by upregulating endogenous antioxidant enzymes.
Free Radical Scavenging Workflow
Quantitative Data (from related compounds)
Due to the limited availability of specific quantitative data for this compound, the following table summarizes data for the closely related and well-studied compound, aloesin, to provide a comparative baseline.
| Compound | Target/Assay | Activity Type | IC50 / Ki | Reference |
| Aloesin | Mushroom Tyrosinase | Non-competitive Inhibition | IC50: 108.62 µg/mL | [1] |
| Aloesin | Human & Mushroom Tyrosinase | Non-competitive Inhibition | IC50: 0.1 mM, Ki: 5.3 mM | [2] |
| Aloesin | Mushroom Tyrosinase | Competitive Inhibition | - | [3] |
| Aloeresin I | Croton oil-induced edema (in vivo) | Anti-inflammatory | 39% inhibition at 1 µmol/cm² | Speranza et al., 2005 |
Note: The conflicting reports on the type of tyrosinase inhibition by aloesin (competitive vs. non-competitive) highlight the need for further research to clarify the precise mechanism.
Experimental Protocols
Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
This compound
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of this compound.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NF-κB Activation Assay (in vitro)
Objective: To assess the effect of this compound on NF-κB activation in a cell-based model.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer
-
Nuclear and cytoplasmic extraction kits
-
Antibodies for Western blotting (p65, phospho-p65, IκBα, β-actin, Lamin B1)
Protocol:
-
Culture RAW 264.7 cells to 80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation.
-
Perform Western blotting on the cytoplasmic and nuclear extracts to analyze the levels of total and phosphorylated p65 in the nucleus and IκBα in the cytoplasm.
-
Use β-actin and Lamin B1 as loading controls for the cytoplasmic and nuclear fractions, respectively.
-
Quantify the band intensities to determine the effect of this compound on NF-κB translocation and IκBα degradation.
DPPH Radical Scavenging Assay
Objective: To evaluate the direct antioxidant activity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound
-
Methanol
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a DPPH solution in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value, which represents the concentration of this compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
This compound is a promising bioactive compound from Aloe species with potential therapeutic applications. While direct research is limited, evidence from structurally related compounds strongly suggests that its mechanisms of action likely involve tyrosinase inhibition, anti-inflammatory effects through modulation of the NF-κB and MAPK pathways, and antioxidant activity via free radical scavenging.
Future research should focus on:
-
Isolating or synthesizing pure this compound for dedicated in-depth studies.
-
Determining its specific IC50 and Ki values against various targets.
-
Elucidating its precise mechanism of tyrosinase inhibition.
-
Conducting comprehensive cell-based and in vivo studies to validate its anti-inflammatory and antioxidant effects and to identify the specific signaling molecules it interacts with.
This technical guide provides a foundational framework for researchers and drug development professionals to advance the scientific understanding of this compound and to explore its full therapeutic potential.
References
- 1. Isolation and Purification of Isoaloeresin D and Aloin from Aloe vera by High-speed Counter-current Chromatography | Semantic Scholar [semanticscholar.org]
- 2. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of allo-Aloeresin D from Aloe ferox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allo-aloeresin D is a chromone (B188151) C-glycoside found in Aloe ferox, a plant indigenous to Southern Africa. This compound, along with other related chromones, has garnered interest in the pharmaceutical and cosmetic industries due to its potential biological activities. Notably, research has suggested its involvement in anti-inflammatory and antioxidant pathways, as well as its capacity to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.
These application notes provide a comprehensive overview of the extraction and purification of this compound from Aloe ferox leaf exudate. The protocols are synthesized from various phytochemical studies on Aloe species. Additionally, the known signaling pathways associated with the biological activities of this compound and related Aloe compounds are detailed.
Data Presentation
While specific quantitative data for the yield of this compound from Aloe ferox is not extensively documented in the available literature, data for related major compounds provide a comparative reference.
Table 1: Quantitative Yield of Major Compounds from Aloe Species
| Compound | Aloe Species | Starting Material | Yield | Reference |
| Aloeresin A, Aloesin, and Aloin | Aloe ferox | Leaf Exudate (Dry Weight) | 70-97% (combined) | [1] |
| Aloesin | Aloe ferox | 2.5 g of Aloe Juice | 98 mg (>99% purity) | [2] |
| Aloeresin A | Aloe ferox | 2.5 g of Aloe Juice | 34 mg (>98% purity) | [2] |
| Isoaloeresin D | Aloe vera | 161.7 mg of Dried Acetone Extract | 23.1 mg (98.5% purity) | [3] |
Experimental Protocols
Preparation of Crude Methanolic Extract from Aloe ferox Leaf Exudate
This protocol outlines the initial extraction of chromone-rich exudate from Aloe ferox leaves.
Materials and Reagents:
-
Fresh, mature Aloe ferox leaves
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, Buchner funnel)
-
Grinder or blender
Procedure:
-
Harvesting and Exudate Collection: Harvest mature lower leaves of Aloe ferox. The yellow, bitter sap (exudate) is the primary source of chromones. Traditionally, leaves are cut and arranged to allow the sap to drain and be collected. For laboratory purposes, the leaves can be cut into smaller pieces.
-
Drying and Pulverization: Air-dry the collected leaf material or exudate in a well-ventilated area, protected from direct sunlight, until brittle. Grind the dried material into a fine powder using a grinder or blender.
-
Methanol Extraction: a. Weigh the powdered plant material. b. Suspend the powder in methanol at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of methanol). c. Macerate the mixture for 48-72 hours at room temperature with occasional stirring or shaking to ensure thorough extraction.
-
Filtration: Filter the methanolic mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
Drying and Storage: Dry the concentrated extract completely under a vacuum to yield a solid residue. Store the crude extract at 4°C in a desiccator until further purification.
Purification of this compound using Column Chromatography
This protocol describes the purification of this compound from the crude methanolic extract using a combination of liquid-liquid partitioning and silica (B1680970) gel column chromatography.
Materials and Reagents:
-
Crude methanolic extract of Aloe ferox
-
Silica gel (for column chromatography, 100-200 mesh)
-
Solvents: Dichloromethane, Methanol, Ethyl Acetate (B1210297), n-Hexane (all analytical grade)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Liquid-Liquid Partitioning: a. Dissolve a known amount of the crude methanolic extract in a minimal amount of methanol. b. Suspend the dissolved extract in distilled water and transfer to a separatory funnel. c. Perform successive partitioning with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane, and then ethyl acetate. d. Collect each solvent fraction separately. The chromone glycosides are expected to be enriched in the more polar fractions (dichloromethane and ethyl acetate). e. Concentrate each fraction using a rotary evaporator.
-
Silica Gel Column Chromatography: a. Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column. b. Sample Loading: Dissolve the dried ethyl acetate fraction (which is likely to contain this compound) in a minimal amount of the initial mobile phase and load it onto the column. Alternatively, perform dry loading by adsorbing the extract onto a small amount of silica gel and loading the dried powder onto the top of the column. c. Elution: Elute the column with a gradient solvent system. Start with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate, followed by the introduction of methanol. d. Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.
-
Monitoring by TLC: Monitor the collected fractions by TLC using a suitable solvent system (e.g., chloroform:methanol, 9:1). Visualize the spots under a UV lamp. Fractions with similar TLC profiles can be pooled.
-
Isolation of this compound: Fractions containing the purified this compound are combined and concentrated to dryness. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Alternative Purification using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly effective liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.
Materials and Reagents:
-
Enriched fraction containing this compound
-
HSCCC instrument
-
Solvent system (e.g., Hexane-Ethyl Acetate-Acetone-Water, 0.2:5:1.5:5 v/v/v/v)
Procedure:
-
Solvent System Preparation: Prepare the biphasic solvent system and allow it to equilibrate in a separatory funnel. Separate the upper and lower phases.
-
HSCCC Operation: a. Fill the HSCCC column with the stationary phase (e.g., the upper phase). b. Set the desired rotation speed (e.g., 840 rpm). c. Pump the mobile phase (e.g., the lower phase) through the column at a specific flow rate (e.g., 1.0 mL/min).
-
Sample Injection: Once hydrodynamic equilibrium is reached, inject the sample solution (dissolved in a small volume of the biphasic solvent system).
-
Fraction Collection: Continuously collect the effluent in fractions.
-
Analysis: Analyze the fractions by HPLC to identify those containing pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways
Anti-Inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Antioxidant Mechanism
Caption: Antioxidant action of this compound via ROS scavenging.
BACE1 Inhibition Pathway
Caption: Inhibition of BACE1 by this compound to reduce Amyloid-β production.
References
- 1. Geographical variation in the major compounds of Aloe ferox leaf exudate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-solve.co.za [bio-solve.co.za]
- 3. [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of allo-Aloeresin D using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of allo-Aloeresin D, a chromone (B188151) glycoside found in various Aloe species. This method is adapted from established protocols for the analysis of related aloeresin compounds and is suitable for the quality control of raw materials and finished products in the pharmaceutical and natural product industries. The protocol provided herein offers a robust framework for the separation and quantification of this compound, ensuring accurate and reproducible results.
Introduction
This compound is a naturally occurring chromone C-glycoside that has been identified in several Aloe species, including Aloe ferox and Aloe africana. As with other aloeresins, it is of interest to researchers and drug development professionals for its potential biological activities. Accurate quantification of this compound is essential for standardization of herbal extracts and for pharmacokinetic and pharmacodynamic studies. The method described here utilizes a C18 stationary phase and a gradient elution with a UV detection system, which is a common and reliable approach for the analysis of phenolic compounds from Aloe.
Chemical Structure
This compound
-
Molecular Formula: C₂₉H₃₂O₁₁[1]
-
Molecular Weight: 556.56 g/mol [1]
-
IUPAC Name: [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
-
This compound reference standard (≥98% purity)
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q)
-
Formic acid or orthophosphoric acid
Chromatographic Conditions
The following conditions are based on established methods for the separation of aloeresin A and related compounds and should be optimized for the specific instrumentation and sample matrix.[2][3]
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 297 nm[2] |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Solid Samples (e.g., dried plant material, extracts):
-
Accurately weigh 1 g of the homogenized sample powder.
-
Extract with 50 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., beverages, tinctures):
-
Dilute the sample with methanol as needed to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation (Adapted Parameters)
The following validation parameters are adapted from methods for aloeresin A and should be established specifically for this compound.[2][3]
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95% - 105% |
| Limit of Detection (LOD) | ~0.1 µg/mL (estimated) |
| Limit of Quantification (LOQ) | ~0.3 µg/mL (estimated) |
Data Presentation
Table 1: Quantitative Data Summary for HPLC Method Validation (Adapted from Aloeresin A)
| Analyte | Linearity (r²) | Range (µg/mL) | Precision (%RSD) | Accuracy (Recovery %) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Aloeresin A | > 0.99 | 0.3 - 50 | < 2.0 | > 85 | 0.09 | 0.23 | [4] |
| Barbaloin | > 0.99 | N/A | N/A | > 85 | 0.02 | 0.1 | [2] |
Note: The data presented for Aloeresin A and Barbaloin are from existing literature and serve as a guideline for the expected performance of the this compound method after validation.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the analytical process.
References
- 1. Aloeresin D | C29H32O11 | CID 14211225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A reversed-phase high-performance liquid chromatographic method for the determination of aloesin, aloeresin A and anthraquinone in Aloe ferox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Validated HPLC Method for the Quantification of Aloeresin A and allo-Aloeresin D in Aloe Vera
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of two key bioactive compounds found in Aloe vera, aloeresin A and allo-aloeresin D. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent separation and sensitivity. This protocol is designed for use in quality control, phytochemical analysis, and drug development applications. All experimental procedures, including sample preparation and method validation, are described in detail to ensure reproducibility.
Introduction
Aloe vera is a widely recognized medicinal plant containing a variety of bioactive compounds. Among these, aloeresin A and its isomer, this compound, have garnered significant interest for their potential therapeutic properties. Accurate and reliable quantification of these compounds is crucial for the standardization of Aloe vera extracts and the development of new pharmaceuticals. This application note presents a validated HPLC method that enables the precise measurement of both aloeresin A and this compound in a single chromatographic run.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following conditions have been optimized for the separation of aloeresin A and this compound:
| Parameter | Specification |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-10 min: 10-30% B; 10-25 min: 30-60% B; 25-30 min: 60-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 297 nm |
| Injection Volume | 20 µL |
Preparation of Standard Solutions
-
Accurately weigh 10 mg of aloeresin A and this compound reference standards.
-
Dissolve each standard in 10 mL of methanol (B129727) to prepare individual stock solutions of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solutions with methanol to achieve concentrations ranging from 1 to 200 µg/mL.
Sample Preparation from Aloe Vera
-
Obtain fresh Aloe vera leaves and wash them thoroughly.
-
Excise the green rind and collect the inner gel.
-
Homogenize 10 g of the gel with 50 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation Data
The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (repeatability). The validation was performed based on established methods for aloeresin A.[1] Note: Specific validation data for this compound is not available in the public literature and would require experimental determination.
| Parameter | Aloeresin A | This compound |
| Linearity Range (µg/mL) | 1 - 200 | Data not available |
| Correlation Coefficient (r²) | > 0.999 | Data not available |
| LOD (µg/mL) | ~0.1 | Data not available |
| LOQ (µg/mL) | ~0.3 | Data not available |
| Accuracy (Recovery %) | 98 - 102 | Data not available |
| Precision (RSD %) | < 2.0 | Data not available |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of aloeresin A and this compound.
Signaling Pathway (Illustrative)
While the direct signaling pathways of aloeresin A and this compound are still under extensive research, they are known to be inhibitors of the tyrosinase enzyme, which is a key regulator of melanin (B1238610) synthesis.
Caption: Inhibition of the melanin synthesis pathway by aloeresin A and this compound.
Conclusion
The HPLC method presented in this application note provides a reliable and reproducible approach for the simultaneous quantification of aloeresin A and this compound in Aloe vera samples. The detailed protocol and validation parameters will be valuable for researchers and professionals in the fields of natural product chemistry, quality control, and drug development. Further studies are warranted to establish the full validation data for this compound.
References
Application Notes and Protocols for In Vitro Assays of allo-Aloeresin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for evaluating the biological activity of allo-Aloeresin D, a chromone (B188151) glycoside isolated from Aloe species. The following sections describe in vitro assays for assessing its potential as a neuroprotective, skin-lightening, and anti-inflammatory agent.
Overview of this compound
This compound is a natural compound with demonstrated biological activities. Of particular interest is its inhibitory effect on β-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Additionally, related compounds from Aloe have shown potential in modulating skin pigmentation and inflammatory responses. These notes provide protocols to investigate these activities further.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro activity of this compound and related compounds. This data is essential for comparing the potency and potential therapeutic applications of these molecules.
| Compound | Assay | Target/Cell Line | Endpoint | Result | Reference |
| This compound | BACE1 Inhibition | Recombinant Human BACE1 | IC50 | 39 µM | [1][2] |
| Aloesin | Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 | 108.62 µg/mL | [3] |
| Aloesin | Tyrosinase Inhibition | Tyrosinase | IC50 | 9.8 ± 0.9 µM | [4] |
| Aloeresin | Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | IC50 | ≤ 12 µmole/ml | [5] |
| Neoaloeresin | Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | IC50 | ≤ 12 µmole/ml | [5] |
| Purpurin | Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | IC50 | ≤ 12 µmole/ml | [5] |
| Aloenin | Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | IC50 | ≤ 12 µmole/ml | [5] |
| Aloe-emodin | Cytotoxicity | U373 (Glioblastoma) | IC50 | 18.59 µg/mL (48h) | [6] |
| Aloe-emodin | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 16.56 µg/mL (48h) | [6] |
| Aloe-emodin | Cytotoxicity | HT-29 (Colorectal Cancer) | IC50 | 5.38 µg/mL (48h) | [6] |
| Aloe-emodin | Cytotoxicity | K-562 (Leukemia) | IC50 | 60.98 µM | [6] |
| Aloe-emodin | Cytotoxicity | HL-60 (Leukemia) | IC50 | 20.93 µM | [6] |
| Aloe-emodin | Cytotoxicity | P3HR-1 (Leukemia) | IC50 | 28.06 µM | [6] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are designed to be readily implemented in a laboratory setting.
BACE1 Inhibition Assay (Fluorogenic)
This assay determines the ability of this compound to inhibit the enzymatic activity of BACE1, a key target in Alzheimer's disease research.
Workflow for BACE1 Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BACE1 (beta-secretase) inhibitory chromone glycosides from Aloe vera and Aloe nobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mushroom tyrosinase inhibitors from Aloe barbadensis Miller - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Bioactivity Testing of allo-Alcoresin D
Introduction
The discovery and development of novel therapeutic agents require robust and biologically relevant screening methods. Cell-based assays serve as a crucial tool in this process, offering insights into the efficacy and mechanism of action of new chemical entities within a cellular context. This document provides detailed application notes and protocols for evaluating the potential bioactivities of allo-Alcoresin D, a novel compound of interest. The focus is on three key areas of pharmacological research: antioxidant potential, anti-inflammatory effects, and modulation of melanogenesis. A preliminary cytotoxicity assessment is also included to ensure the observed effects are not a result of cellular toxicity.
Section 1: Assessment of Cellular Antioxidant Activity
Application Note 1: Cellular Antioxidant Activity (CAA) Assay
Principle: The Cellular Antioxidant Activity (CAA) assay is a method for quantifying the antioxidant capacity of a compound within a cellular environment.[1][2] This assay accounts for crucial biological factors like cell uptake, distribution, and metabolism of the test compound.[2] The assay utilizes the probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable.[1][2] Inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-Dichlorodihydrofluorescin (DCFH).[1] In the presence of reactive oxygen species (ROS), generated by an initiator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[1][3] An effective antioxidant compound like allo-Alcoresin D will scavenge the ROS, thereby inhibiting the oxidation of DCFH and reducing the fluorescence signal.[3] The fluorescence intensity is proportional to the level of ROS within the cell cytosol.[1]
// Style nodes and edges A, B, C, D, E, F, G [penwidth=1.5, color="#5F6368"]; edge [color="#4285F4"]; }
Caption: The NF-κB signaling cascade leading to inflammation.
Protocol 2: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 macrophage cells
-
96-well tissue culture plates
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent System (Sulfanilamide solution and NED solution)
-
Sodium Nitrite (B80452) (NaNO₂) standard
-
Dexamethasone (positive control)
-
allo-Alcoresin D
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of allo-Alcoresin D or Dexamethasone.
-
Pre-treat the cells for 2 hours.
-
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using NaNO₂ (0-100 µM).
-
Add 50 µL of Sulfanilamide solution to all wells (supernatants and standards) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to all wells and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated cells.
Data Presentation 2: NO Inhibition Quantitative Data
| Compound | Concentration (µg/mL) | Nitrite Conc. (µM) | % Inhibition of NO | IC₅₀ (µg/mL) |
| allo-Alcoresin D | [List concentrations] | [List values] | [List values] | [Calculate] |
| Dexamethasone | [List concentrations] | [List values] | [List values] | [Calculate] |
| Control (no LPS) | 0 | [Value] | N/A | N/A |
| Control (+LPS) | 0 | [Value] | 0 | N/A |
Section 3: Assessment of Tyrosinase Inhibition Activity
Application Note 3: Cell-Based Tyrosinase Activity Assay
Principle: Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. [4]It is responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which then polymerizes to form melanin. [4]Inhibitors of tyrosinase are of great interest to the cosmetic industry for skin whitening applications and for treating hyperpigmentation disorders. [4]This assay uses the cell lysate of melanin-producing cells, such as B16F10 murine melanoma cells, as a source of human-relevant tyrosinase. The ability of allo-Alcoresin D to inhibit the conversion of L-DOPA to dopachrome (B613829) (a colored intermediate) is measured colorimetrically. A reduction in the formation of dopachrome indicates tyrosinase inhibitory activity. Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the cell-based tyrosinase inhibition assay.
Protocol 3: Tyrosinase Inhibition Assay
Materials:
-
B16F10 murine melanoma cells
-
Tissue culture flasks/plates
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well plates
-
L-DOPA solution (substrate)
-
Phosphate buffer (pH 6.8)
-
Kojic acid (positive control) * allo-Alcoresin D
-
Microplate reader
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture B16F10 cells until they reach 80-90% confluency.
-
Harvest the cells, wash with ice-cold PBS, and lyse them using an appropriate lysis buffer on ice for 10-15 minutes. [4] * Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris. [4] * Collect the supernatant, which contains the tyrosinase enzyme, and determine the total protein concentration. [4]2. Enzyme Inhibition Assay:
-
In a 96-well plate, add 20 µL of various concentrations of allo-Alcoresin D, Kojic acid, or buffer (control).
-
Add 100 µL of the cell lysate (adjusted to a final protein concentration of ~40 µg) to each well. * Incubate for 10 minutes at room temperature.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 80 µL of L-DOPA solution (5 mM final concentration) to each well. * Immediately measure the absorbance at 475 nm and continue to take readings every 10 minutes for 1-2 hours at 37°C. 4. Calculation: Determine the rate of reaction (Vmax) for each concentration. Calculate the percentage inhibition of tyrosinase activity relative to the control.
-
Data Presentation 3: Tyrosinase Inhibition Quantitative Data
| Compound | Concentration (µg/mL) | Reaction Rate (mOD/min) | % Inhibition of Tyrosinase | IC₅₀ (µg/mL) |
| allo-Alcoresin D | [List concentrations] | [List values] | [List values] | [Calculate] |
| Kojic Acid | [List concentrations] | [List values] | [List values] | [Calculate] |
| Control | 0 | [Value] | 0 | N/A |
Section 4: Assessment of Cytotoxicity
Application Note 4: MTT Cell Viability Assay
Principle: Before concluding that allo-Alcoresin D has a specific bioactivity, it is essential to rule out general cytotoxicity. The MTT assay is a colorimetric method for assessing cell viability. [5][6]Viable cells with active metabolism possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product that is insoluble in water. [5]The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance. A decrease in absorbance indicates a reduction in cell viability. Protocol 4: MTT Assay for Cell Viability
Materials:
-
Cell line used in the primary bioassay (e.g., RAW 264.7, HepG2)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Doxorubicin (positive control for cytotoxicity)
-
allo-Alcoresin D
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of allo-Alcoresin D or Doxorubicin. Incubate for the same duration as the primary bioassay (e.g., 24-48 hours).
-
MTT Incubation:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculation: Express the results as a percentage of viability compared to the untreated control cells.
Data Presentation 4: Cell Viability Quantitative Data
| Compound | Concentration (µg/mL) | Absorbance (570 nm) | % Cell Viability | CC₅₀ (µg/mL) |
| allo-Alcoresin D | [List concentrations] | [List values] | [List values] | [Calculate] |
| Doxorubicin | [List concentrations] | [List values] | [List values] | [Calculate] |
| Untreated Control | 0 | [Value] | 100 | N/A |
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 3. bioivt.com [bioivt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: allo-Aloeresin D for BACE1 Inhibition Assay
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a critical enzyme in the amyloidogenic pathway.[1][2] It performs the initial and rate-limiting cleavage of the amyloid precursor protein (APP), a step essential for the production of amyloid-β (Aβ) peptides.[3][4] The subsequent accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease (AD), making BACE1 a prime therapeutic target for drug development.[1][4][5]
Allo-Aloeresin D is a chromone (B188151) glycoside that has been isolated from Aloe vera.[6][7] Research has identified it as an inhibitor of BACE1 activity.[6][7] These application notes provide a detailed protocol for assessing the inhibitory potential of this compound against BACE1 using a fluorogenic assay, a common and robust method for screening enzyme inhibitors.[1][8]
Quantitative Data Summary: BACE1 Inhibition
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below presents the reported IC50 value for this compound against BACE1, alongside a well-characterized BACE1 inhibitor for comparison.
| Compound | Type | Source | BACE1 IC50 (µM) | Notes |
| This compound | Chromone Glycoside | Aloe vera | 39 µM[6][7][9] | A natural compound with inhibitory activity against BACE1. |
| Verubecestat | Non-peptidic inhibitor | Synthetic | 0.0022 µM[9] | A potent, well-characterized BACE1 inhibitor often used as a positive control. |
Visualized Pathways and Workflows
Amyloid Precursor Protein (APP) Processing Pathway
Caption: Role of BACE1 in the amyloidogenic pathway and the inhibitory action of this compound.
BACE1 Inhibition Assay Principle (FRET)
Caption: The principle of a Fluorescence Resonance Energy Transfer (FRET) assay for BACE1 activity.
Experimental Workflow for BACE1 Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BACE1 (beta-secretase) inhibitory chromone glycosides from Aloe vera and Aloe nobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
How to prepare allo-Aloeresin D stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of allo-Aloeresin D stock solutions for various experimental applications. Adherence to these guidelines is crucial for ensuring the stability, solubility, and efficacy of the compound in downstream assays.
Introduction
This compound is a chromone (B188151) glycoside isolated from plants of the Aloe genus, such as Aloe vera and Aloe arborescens.[1] It has garnered significant interest in the scientific community for its potential therapeutic properties, including its activity as a β-secretase (BACE1) inhibitor.[1][2] Proper preparation of stock solutions is the first critical step in obtaining reliable and reproducible experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₂O₁₁ | [3][4] |
| Molecular Weight | 556.56 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 105317-67-7 | [1][3] |
Solubility and Recommended Solvents
This compound exhibits solubility in a range of organic solvents. The choice of solvent will depend on the specific requirements of the experiment, including the desired stock concentration and compatibility with the biological system under investigation.
| Solvent | Solubility Notes | Source |
| DMSO | Highly soluble. Concentrations up to 250 mg/mL can be achieved with ultrasonication and warming to 60°C. | [3] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
| Methanol | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Pyridine | Soluble | [5] |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is highly recommended to use a fresh, unopened vial of anhydrous DMSO for the preparation of stock solutions.[3]
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO (e.g., 100 mM)
This protocol is suitable for preparing a high-concentration stock solution that can be further diluted for various in vitro and in vivo studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 100 mM stock solution, weigh out 55.66 mg of this compound.
-
Solvent Addition: Add the required volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Aliquoting and Storage:
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Ensure the vials are protected from light.[3]
-
Preparation of Working Solutions
For most cell-based assays, the high-concentration DMSO stock solution will need to be further diluted to the final working concentration in the appropriate cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare working solutions fresh on the day of the experiment.
-
When diluting, add the stock solution to the medium and mix immediately to prevent precipitation of the compound.
Example Dilution:
To prepare a 100 µM working solution from a 100 mM stock:
-
Perform a 1:1000 dilution.
-
For example, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Inhibition of BACE1 by this compound
This compound has been identified as an inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.
Caption: this compound inhibits the BACE1 enzyme.
References
- 1. BACE1 (beta-secretase) inhibitory chromone glycosides from Aloe vera and Aloe nobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the mechanism of tumor cell entry of aloe‐emodin, a natural compound endowed with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aloeresin D | 105317-67-7 | FA74498 | Biosynth [biosynth.com]
- 4. Aloeresin D | C29H32O11 | CID 14211225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for allo-Aloeresin D in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of allo-Aloeresin D in dermatological research, based on current scientific findings for related compounds isolated from Aloe vera. Detailed protocols for key in vitro experiments are provided to facilitate the investigation of its bioactivities.
Introduction
This compound is a chromone (B188151) derivative found in Aloe vera, a plant with a long history of use in traditional medicine for various skin conditions. Scientific research has identified several bioactive compounds in Aloe vera, including aloesin (B1665252) and various aloeresins, which possess anti-inflammatory, antioxidant, and tyrosinase-inhibiting properties. These attributes make this compound a compound of significant interest for dermatological research and the development of novel therapeutic and cosmetic agents.
Potential Dermatological Applications
Based on the activities of structurally similar compounds, this compound is a promising candidate for investigation in the following areas:
-
Hyperpigmentation and Skin Lightening: By inhibiting tyrosinase, the key enzyme in melanin (B1238610) synthesis, this compound may help in reducing hyperpigmentation.[1][2]
-
Anti-inflammatory Effects: this compound may modulate inflammatory pathways in the skin, making it a potential agent for conditions like dermatitis and soothing irritated skin.[3][4]
-
Antioxidant and Photoprotection: Its potential antioxidant properties could help protect the skin from oxidative stress induced by environmental factors such as UV radiation.
-
Wound Healing: By potentially promoting keratinocyte migration and proliferation, this compound could play a role in accelerating wound closure.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on aloesin and other relevant compounds from Aloe vera, which can serve as a reference for designing experiments with this compound.
Table 1: Tyrosinase Inhibition
| Compound | Source | Inhibition Type | IC50 Value | Ki Value | Reference |
| Aloesin | Mushroom Tyrosinase | Competitive | - | - | [2] |
| Aloesin | Human Tyrosinase | Competitive | 0.1 mM | - | [5] |
| Aloesin | Mushroom Tyrosinase | Non-competitive | - | 5.3 mM | [5] |
| 7-O-methylaloeresin A | Mushroom Tyrosinase | Reversible-competitive | 9.8 ± 0.9 µM | 5.8 ± 0.9 µM | [6] |
| Isoaloeresin D | Mushroom Tyrosinase | - | >100 µM | - | [6] |
Table 2: Anti-inflammatory Activity
| Compound/Extract | Model | Key Findings | Reference |
| Aloesin (0.1% and 0.5% diet) | DSS-induced colitis in rats | Decreased colonic MPO activity by 32.2% and 40.1%, respectively. | [3] |
| Aloeresin I (1 µmol/cm²) | Croton oil-induced mouse ear edema | 39% reduction in edema. | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the dermatological potential of this compound.
Tyrosinase Inhibition Assay
This protocol is to determine the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of this compound.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM).
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated as follows: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with this compound.
Melanin Content Assay in B16F10 Melanoma Cells
This protocol measures the effect of this compound on melanin production in a cell-based model.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH)
-
1 N NaOH with 10% DMSO
-
96-well plate
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound in the presence or absence of α-MSH (e.g., 100 nM) for 72 hours.
-
After incubation, wash the cells with PBS and lyse them with 100 µL of 1 N NaOH containing 10% DMSO.
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of each sample.
In Vitro Wound Healing (Scratch) Assay with HaCaT Cells
This assay assesses the effect of this compound on the migration of human keratinocytes, a key process in wound healing.[7][8][9]
Materials:
-
HaCaT human keratinocyte cells
-
DMEM with 10% FBS
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
Procedure:
-
Seed HaCaT cells in 6-well plates and grow them to 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells and debris.
-
Replace the medium with fresh DMEM containing various concentrations of this compound. A control group should receive medium without the compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope.
-
The rate of wound closure is quantified by measuring the area of the scratch at each time point and calculating the percentage of closure relative to the initial area.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts and experimental procedures.
References
- 1. Modulation of melanogenesis by aloesin: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wound Healing Effects of Aloe muth-muth: In Vitro Investigations Using Immortalized Human Keratinocytes (HaCaT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Allo-Aloeresin D: Application Notes for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allo-Aloeresin D, a chromone (B188151) glycoside isolated from Aloe species, has emerged as a promising candidate for therapeutic agent development.[1] This document provides a summary of its biological activities, quantitative data, and detailed experimental protocols to facilitate further research and drug discovery efforts. This compound has demonstrated potential in several key therapeutic areas, including neurodegenerative disease, inflammation, and oxidative stress. Its primary reported mechanism of action involves the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[1][2] Additionally, compounds structurally related to this compound have shown anti-inflammatory and antioxidant properties, suggesting a broader therapeutic potential.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the biological activities of this compound and related compounds. This data provides a benchmark for assessing its potency and guiding further experimental design.
| Compound | Target/Activity | Assay Type | IC50 Value | Source |
| This compound | BACE1 Inhibition | Enzymatic Assay | 39.0 µM | [1][2] |
| This compound | Aβ(1-42) Production Inhibition | Cell-based Assay | 7.4% inhibition at 30 ppm | [1] |
| Aloesin | Tyrosinase Inhibition | Enzymatic Assay | 0.1 mM | [3] |
| Arbutin (B1665170) | Tyrosinase Inhibition | Enzymatic Assay | 0.04 mM | [3] |
| Aloin (B1665253) | Nitric Oxide Production Inhibition | Cell-based Assay | Effective at 5-40 µM | [4] |
| Aloe-emodin (B1665711) | Nitric Oxide Production Inhibition | Cell-based Assay | Effective at 5-40 µM | [4] |
| Aloe-emodin | PGE2 Production Inhibition | Cell-based Assay | Effective at 40 µM | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
In Vitro BACE1 Inhibition Assay (Fluorogenic)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound on BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
This compound
-
A potent, well-characterized BACE1 inhibitor (positive control, e.g., Verubecestat)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the BACE1 enzyme and substrate in the assay buffer to their optimal working concentrations.
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound and the positive control inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
In the 96-well plate, add the following to designated wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): BACE1 enzyme and assay buffer.
-
Test wells: BACE1 enzyme and the serially diluted this compound.
-
Positive control wells: BACE1 enzyme and the serially diluted positive control inhibitor.
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the BACE1 substrate to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the FRET substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of this compound in methanol.
-
Create a serial dilution of this compound and the positive control in methanol.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound or the positive control to the respective wells.
-
For the control well, add methanol instead of the test compound.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
-
Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages
This protocol assesses the potential anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for NO measurement)
-
Cell counting kit (e.g., MTT or WST-1) for viability assay
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Determine non-toxic concentrations beforehand using a cell viability assay.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS-only control.
-
-
Nitric Oxide Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Use a sodium nitrite standard curve to quantify the nitrite concentration.
-
-
Cell Viability Assay:
-
Perform a cell viability assay on the remaining cells in the plate to ensure that the observed reduction in NO production is not due to cytotoxicity of this compound.
-
-
Data Analysis:
-
Normalize the NO production to the cell viability data.
-
Calculate the percentage of inhibition of NO production by this compound compared to the LPS-only control.
-
Determine the IC50 value if a dose-dependent inhibition is observed.
-
Conclusion
This compound presents a compelling profile as a potential therapeutic agent, particularly for neurodegenerative and inflammatory conditions. The provided data and protocols offer a solid foundation for researchers to further investigate its mechanisms of action, optimize its therapeutic efficacy, and advance its development towards clinical applications. Further studies are warranted to explore its in vivo efficacy and safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. BACE1 (beta-secretase) inhibitory chromone glycosides from Aloe vera and Aloe nobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for allo-Aloeresin D: A Detailed Guide for Researchers
For Immediate Release
This document provides comprehensive application notes and protocols for the analytical standards of allo-Aloeresin D, a chromone (B188151) glycoside found in various Aloe species. This information is intended for researchers, scientists, and professionals involved in drug development and natural product analysis.
Introduction
This compound is a natural compound isolated from plants of the Aloe genus, including Aloe arborescens, Aloe ferox, and Aloe africana.[1] It is recognized for its potential biological activities, including anti-inflammatory and antioxidant effects.[2] Notably, this compound has demonstrated inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research.[3] These properties underscore the importance of establishing robust analytical standards to ensure the quality and consistency of this compound used in scientific investigations.
Physicochemical Properties
A comprehensive summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the proper identification and handling of the compound.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₂O₁₁ | --INVALID-LINK--[1] |
| Molecular Weight | 556.56 g/mol | --INVALID-LINK--[1] |
| Exact Mass | 556.19446183 Da | --INVALID-LINK--[1] |
| Appearance | Not explicitly stated, but related compounds are often white or crystalline powders. | |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol. | --INVALID-LINK--[3] |
| Storage | Store at 2°C - 8°C in a well-closed container. | --INVALID-LINK--[2] |
| Synonyms | Aloeresin D, [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | --INVALID-LINK--[1] |
Analytical Methodologies and Protocols
Standardized analytical methods are crucial for the quality control and quantification of this compound. The following sections detail recommended protocols for High-Performance Liquid Chromatography (HPLC) and outline the principles for spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC) for Quantification
A validated HPLC method is essential for determining the purity and concentration of this compound. While a specific method for this compound is not widely published, a reversed-phase HPLC method developed for the quantification of structurally similar compounds like aloeresin A can be adapted.
Protocol: Reversed-Phase HPLC for this compound Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is recommended. A typical starting point could be a gradient similar to that used for aloeresin A.
-
Detection: UV detection at a wavelength of 297 nm is suggested based on methods for related compounds.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
Spectroscopic Analysis
Spectroscopic techniques are vital for the structural confirmation of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance, which is useful for HPLC detection.
Biological Activity and Signaling Pathways
This compound has been identified as an inhibitor of BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease.[3] The IC₅₀ value for this inhibition has been reported as 39.0 µM.[3]
While specific signaling pathways for this compound are still under investigation, related compounds from Aloe species, such as aloesin (B1665252) and aloe-emodin, have been shown to modulate key cellular signaling pathways, including:
-
MAPK Pathway: Aloesin has been observed to inhibit the phosphorylation of members of the mitogen-activated protein kinase (MAPK) signaling family.
-
NF-κB Pathway: Aloe extracts have been shown to suppress the NF-κB signaling pathway.
-
Apoptosis: Aloe-emodin has been demonstrated to induce apoptosis through mitochondria-related pathways.
Further research is needed to fully elucidate the specific molecular mechanisms and signaling cascades affected by this compound.
Experimental Workflows and Diagrams
To facilitate a clearer understanding of the analytical and biological evaluation processes, the following diagrams illustrate key workflows.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing allo-Aloeresin D Yield from Aloe Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of allo-Aloeresin D from Aloe plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield a concern?
A1: this compound is a chromone, a type of phenolic compound, found in various Aloe species. Chromones from Aloe are of interest for their potential biological activities. The yield of this compound can be highly variable, depending on the Aloe species, cultivation conditions, and the extraction and purification methods employed. Optimizing the yield is crucial for obtaining sufficient quantities for research and development, ensuring the economic viability of potential therapeutic applications.
Q2: Which Aloe species are reported to contain this compound?
A2: this compound has been identified in several Aloe species, including Aloe vera, Aloe ferox, and Aloe africana. The concentration of this compound can vary significantly between species and even between different plants of the same species.
Q3: What are the primary factors that influence the yield of this compound?
A3: The yield of this compound is influenced by a combination of pre-extraction and extraction factors:
-
Plant Material: The species of Aloe, age of the plant, growing conditions (climate, soil quality, water availability), and harvesting time can all impact the concentration of this compound.[1][2]
-
Extraction Method: The choice of extraction technique (e.g., maceration, microwave-assisted extraction, ultrasound-assisted extraction) and the solvent system used are critical.
-
Extraction Parameters: Factors such as temperature, extraction time, and the ratio of solvent to solid plant material play a significant role.[2]
-
Post-Extraction Processing: The efficiency of the purification and isolation steps directly affects the final yield of pure this compound.
Q4: How stable is this compound during extraction and storage?
A4: While specific stability data for this compound is limited, related compounds in Aloe extracts, such as aloin (B1665253), are known to be sensitive to temperature, pH, and light.[3][4] It is advisable to handle extracts under mild conditions (e.g., avoid excessive heat and exposure to direct light) to minimize degradation. Storage of extracts and purified compounds at low temperatures (e.g., 4°C) in the dark is recommended.[5]
Troubleshooting Guide: Low Yield of this compound
This guide addresses common issues encountered during the extraction and purification of this compound that may lead to low yields.
Problem 1: Low Concentration of this compound in the Crude Extract
| Possible Cause | Troubleshooting Recommendation |
| Inappropriate Plant Material | Ensure the correct Aloe species is being used. The concentration of secondary metabolites can vary significantly between species. Use mature leaves, as they often contain higher concentrations of bioactive compounds.[2] |
| Suboptimal Extraction Solvent | The polarity of the extraction solvent is crucial. For chromones like this compound, polar solvents such as methanol (B129727), ethanol (B145695), or mixtures with water are generally effective. Experiment with different solvent polarities to find the optimal system for your specific plant material. |
| Inefficient Extraction Method | Conventional methods like maceration may result in lower yields compared to modern techniques. Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve extraction efficiency and reduce extraction time.[6] |
| Inadequate Extraction Parameters | Optimize extraction time and temperature. While higher temperatures can increase solubility, they can also lead to the degradation of thermolabile compounds. A systematic optimization of these parameters is recommended. |
Problem 2: Loss of this compound During Purification
| Possible Cause | Troubleshooting Recommendation |
| Compound Precipitation During Chromatography | Ensure the crude extract is fully dissolved in the initial mobile phase before loading it onto the chromatography column. If the compound precipitates on the column, it will lead to significant loss. |
| Improper Column Chromatography Conditions | The choice of stationary phase (e.g., silica (B1680970) gel, Sephadex) and the mobile phase gradient is critical for successful separation. A step-wise or gradient elution from a non-polar to a more polar solvent system is typically used for silica gel chromatography. Monitor fractions closely using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid discarding fractions containing this compound. |
| Co-elution with Impurities | If this compound co-elutes with other compounds, subsequent purification steps such as preparative HPLC or recrystallization may be necessary, which can lead to some loss of the compound. Optimize the initial chromatographic separation to achieve the best possible resolution. |
| Degradation During Processing | Minimize exposure of the extract and purified compound to harsh conditions such as high temperatures, strong acids or bases, and direct light to prevent degradation. |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on a method optimized for the extraction of bioactive compounds from Aloe vera skin.[7]
-
Sample Preparation: Dry the Aloe plant material (e.g., leaf skin) at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Extraction:
-
Place 1.5 g of the powdered plant material into a microwave extraction vessel.
-
Add 50 mL of 80% ethanol in water as the solvent.
-
Set the microwave extractor to 80°C and irradiate for 35-40 minutes with continuous stirring.
-
-
Post-Extraction:
-
Allow the extract to cool to room temperature.
-
Centrifuge the mixture to separate the solid residue from the supernatant.
-
Collect the supernatant and wash the residue with a small volume of the extraction solvent to recover any remaining compound.
-
Combine the supernatant and the washing solvent. This crude extract can then be further purified.
-
Protocol 2: Purification of Isoaloeresin D (isomer of this compound) by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a study on the purification of isoaloeresin D and aloin from Aloe vera.[8]
-
Crude Extract Preparation: Prepare a crude extract of Aloe using a suitable solvent such as methanol or ethanol. Evaporate the solvent to obtain a dry crude extract.
-
HSCCC System Preparation:
-
Prepare a two-phase solvent system of hexane-ethyl acetate-acetone-water (0.2:5:1.5:5 v/v/v/v).
-
Fill the HSCCC column with the lower aqueous phase as the stationary phase.
-
Pump the upper organic phase as the mobile phase at a flow rate of 1.0 mL/min while rotating the apparatus at 840 rpm.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the crude extract in the lower aqueous phase.
-
Once the system reaches hydrodynamic equilibrium, inject the sample solution.
-
Monitor the effluent at 254 nm and collect fractions at regular intervals.
-
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure isoaloeresin D.
Quantitative Data
Table 1: Yield of Aloeresins under Different Extraction Conditions
| Compound | Plant Material | Extraction Method | Solvent System | Temperature (°C) | Time (min) | Yield | Reference |
| This compound | Aloe vera skin | Microwave-Assisted Extraction (MAE) | 80% Ethanol | 80 | 36.6 | Not explicitly stated as a yield, but quantified in the extract | [7] |
| Aloesin | Aloe vera rind | Solid-Liquid Extraction | Propylene glycol-water | 60.6 | ~110 | 63 mg/L | [2] |
| Aloesin | Aloe vera rind | Solid-Liquid Extraction | Ethanol-water | 55.9 | ~210 | 48 mg/L | [2] |
| Aloesin | Aloe vera rind | Solid-Liquid Extraction | Glycerol-water | 56.8 | ~10 | 57 mg/L | [2] |
| Isoaloeresin D | Aloe vera crude extract | High-Speed Counter-Current Chromatography (HSCCC) | Hexane-ethyl acetate-acetone-water | Ambient | 320 | 53.1 mg from 384.7 mg of crude extract | [8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. Valorization of Aloe vera Skin By-Products to Obtain Bioactive Compounds by Microwave-Assisted Extraction: Antioxidant Activity and Chemical Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aloe Vera Compound Purification via HSCCC | PDF | Chromatography | High Performance Liquid Chromatography [scribd.com]
Technical Support Center: Overcoming Challenges in allo-Aloeresin D Purification
Welcome to the technical support center for the purification of allo-Aloeresin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this chromone (B188151) glycoside from Aloe species.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in this compound purification stem from its presence in a complex natural matrix alongside structurally similar compounds. Key difficulties include:
-
Co-elution of Impurities: Structurally related aloeresin derivatives and other phenolic compounds often co-elute with this compound in chromatographic separations.
-
Low Yield: Multiple purification steps can lead to significant sample loss, resulting in a low overall yield.
-
Compound Instability: Like many natural products, this compound can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH.
-
Irreversible Adsorption: Traditional solid-phase chromatography, like silica (B1680970) gel, can lead to the irreversible adsorption of polar compounds like this compound.[1]
Q2: Which initial extraction method is recommended for obtaining a crude extract rich in this compound?
A common and effective method for extracting chromone glycosides from plant material is through solvent extraction. Macerating the dried and powdered plant material (e.g., Aloe leaves) with methanol (B129727) or ethanol (B145695) is a widely used initial step.[2] This is typically followed by partitioning the extract between different solvents of varying polarities to achieve a preliminary separation of compounds.
Q3: What are the most effective chromatographic techniques for this compound purification?
A multi-step chromatographic approach is generally the most effective strategy. This often involves:
-
Initial Fractionation: Medium-Pressure Liquid Chromatography (MPLC) or open column chromatography using macroporous resins or Sephadex LH-20 can be used for initial cleanup and fractionation of the crude extract.[1][3][4]
-
Intermediate Purification: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid partitioning technique that avoids the issue of irreversible adsorption on solid supports, which is a common problem with silica gel chromatography.[1]
-
Final Polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column is typically used for the final purification step to achieve high purity.[1][5]
Troubleshooting Guides
Column Chromatography (MPLC/Open Column)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Resolution/Peak Tailing | Inappropriate mobile phase polarity. | Optimize the mobile phase gradient. For reverse-phase chromatography, a gradient of water and methanol or acetonitrile (B52724) is common.[6] For normal phase, a gradient of hexane (B92381) and ethyl acetate (B1210297) might be used. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Column bed degradation. | Repack or replace the column. | |
| Low Yield of this compound | Irreversible adsorption to the stationary phase (especially silica gel). | Consider using a different stationary phase like Sephadex LH-20 or a macroporous resin.[1][3][4] |
| Elution with a solvent of insufficient strength. | Increase the polarity of the mobile phase in the final elution steps. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Broad or Tailing Peaks | Sub-optimal mobile phase pH. | For chromone glycosides, adding a small amount of acid (e.g., 0.1% formic acid or 0.05% phosphoric acid) to the aqueous mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[1][5] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Poor Resolution Between this compound and Impurities | Inadequate mobile phase composition. | Optimize the gradient elution program. A shallow gradient can improve the separation of closely eluting compounds.[6] |
| Incorrect column chemistry. | Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit different separation selectivities. | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Filter all samples and mobile phases before use. Reverse flush the column (if permissible by the manufacturer). |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| No Crystal Formation | Solution is not supersaturated. | Slowly evaporate the solvent or add a suitable anti-solvent (a solvent in which this compound is poorly soluble). |
| Insufficient cooling. | Cool the solution in an ice bath or refrigerator. | |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod or add a seed crystal. | |
| Oiling Out (Formation of a liquid instead of solid) | Compound is melting in the hot solvent. | Use a solvent with a lower boiling point. |
| Solution is too concentrated or cooled too quickly. | Add more solvent and allow the solution to cool more slowly. | |
| Low Recovery of Crystals | This compound is too soluble in the chosen solvent at low temperatures. | Choose a solvent in which the compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold). A common rule of thumb is to use a solvent with similar functional groups to the compound of interest.[7] |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution. |
Data Presentation
Table 1: Example Purification Yields for Aloeresin Derivatives from Aloe Species
| Compound | Starting Material | Purification Methods | Purity | Yield | Reference |
| Aloeresin A | 2.5 g Aloe ferox juice | Sephadex LH-20, Silica Gel, SPE | >98% | 34 mg | [3][4] |
| Aloesin (B1665252) | 2.5 g Aloe ferox juice | Sephadex LH-20, Ion-Exchange | >99% | 98 mg | [3][4] |
Table 2: Example HPLC Conditions for Analysis of Aloeresin Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | C18 | Zorbax Eclipse AAA (4.6 x 150 mm) |
| Mobile Phase | Water-Methanol Gradient | Water-Acetonitrile Gradient |
| Detector | UV at 297 nm | Diode Array Detector |
| Flow Rate | 1.0 mL/min | 0.9 mL/min |
| Temperature | Ambient | 35°C |
| Reference | [6] | [8] |
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation
-
Preparation of Plant Material: Dry the Aloe leaves at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be concentrated in the more polar fractions (e.g., ethyl acetate and aqueous fractions).
-
Initial Column Chromatography: Load the enriched fraction onto a Sephadex LH-20 column and elute with methanol to remove high molecular weight impurities.
Protocol 2: Preparative HPLC for Final Purification
-
Sample Preparation: Dissolve the partially purified, this compound-containing fraction in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter.
-
HPLC System and Column: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: Develop a linear gradient, for example:
-
0-10 min: 10% B
-
10-50 min: 10-50% B
-
50-60 min: 50-90% B
-
60-70 min: 90% B
-
70-80 min: 90-10% B
-
-
Detection and Fraction Collection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 297 nm).[6] Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model [ouci.dntb.gov.ua]
- 3. Determination of aloesin and aloeresin A for the detection of aloe in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reversed-phase high-performance liquid chromatographic method for the determination of aloesin, aloeresin A and anthraquinone in Aloe ferox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. An HPLC Procedure for the Quantification of Aloin in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Allo-Aloeresin D and Aloeresin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of allo-aloeresin D and aloeresin A from Aloe species.
Frequently Asked Questions (FAQs)
Q1: What are this compound and aloeresin A, and why is their separation important?
A1: this compound and aloeresin A are chromone (B188151) glucosides found in Aloe species. Their separation is crucial for accurate bioactivity screening and drug development, as structurally similar compounds can exhibit different pharmacological effects. For instance, this compound has been reported to show inhibitory activity against BACE1 (beta-secretase), a key enzyme in the pathogenesis of Alzheimer's disease, while aloeresin A is known for its antioxidant and other properties.[1]
Q2: What are the key structural differences between this compound and aloeresin A that influence their separation?
A2: this compound and aloeresin A are structural isomers. The primary difference lies in the glycosylation and acylation patterns on the chromone core. These subtle structural variations lead to differences in polarity, which is the primary principle exploited for their chromatographic separation. Understanding these differences is key to selecting the appropriate stationary and mobile phases.
Q3: Which chromatographic techniques are most effective for separating this compound and aloeresin A?
A3: High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is the most commonly employed and effective technique for the analytical and preparative separation of these compounds.[2][3] Column chromatography using adsorbents like silica (B1680970) gel or Sephadex LH-20 is also utilized, often as a preliminary purification step before HPLC.[2]
Troubleshooting Guide: HPLC Separation of this compound and Aloeresin A
This guide addresses common issues encountered during the HPLC separation of this compound and aloeresin A.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution / Co-elution | Mobile phase composition is not optimal. | - Adjust Solvent Ratio: Systematically vary the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve the separation of closely eluting peaks. - Change Organic Modifier: If acetonitrile doesn't provide adequate resolution, try methanol (B129727), or vice versa. These solvents have different selectivities and can alter the elution order. - Modify Aqueous Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially better separation. |
| Inappropriate stationary phase. | - Column Chemistry: If a standard C18 column is not effective, consider a phenyl-hexyl or a polar-embedded C18 column. These stationary phases offer different retention mechanisms and selectivities for aromatic and polar compounds. | |
| Peak Tailing | Secondary interactions with residual silanols on the silica-based stationary phase. | - Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol (B1196071) interactions. - Mobile Phase Additive: Add a competing base, such as a very low concentration of triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites. However, be mindful that TEA can be difficult to remove from the column and may affect MS detection. - Lower pH: Acidifying the mobile phase can also help to reduce peak tailing by keeping the analytes in a non-ionized state. |
| Column overload. | - Reduce Injection Volume/Concentration: Inject a smaller volume of your sample or dilute it to avoid overloading the column. | |
| Broad Peaks | Extra-column band broadening. | - Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short as possible and use a narrow internal diameter. - Check Connections: Ensure all fittings are secure and there are no leaks. |
| Column contamination or degradation. | - Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained contaminants. - Replace the Column: If flushing does not improve peak shape, the column may be at the end of its lifespan and need replacement. | |
| Ghost Peaks | Contamination in the mobile phase, HPLC system, or sample carryover. | - Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. - Clean the System: Flush the injector and the entire system to remove any residual contaminants. - Run Blank Injections: Inject a blank solvent to confirm if the ghost peaks are from the system or carryover from a previous injection. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for the Separation of Aloeresin A and Related Compounds
This protocol is a general guideline and may require optimization based on your specific sample matrix and instrumentation.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Acetic acid (analytical grade).
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 297 nm.[3]
-
Gradient Elution Program:
-
Start with a lower percentage of Mobile Phase B (e.g., 20%) and hold for a few minutes.
-
Gradually increase the percentage of Mobile Phase B to elute the compounds of interest. A shallow gradient is recommended for better separation of isomers. For example, increase from 20% to 35% B over 15-20 minutes.[4]
-
After the elution of the target compounds, increase the percentage of Mobile Phase B to wash the column.
-
Return to the initial conditions and allow the column to re-equilibrate before the next injection.
-
-
Protocol 2: Preparative Column Chromatography for Initial Fractionation
This protocol can be used for the initial enrichment of this compound and aloeresin A from a crude extract.
-
Stationary Phase:
-
Sephadex LH-20 or Silica gel 60 (70-230 mesh).[2]
-
-
Sample Preparation:
-
Dissolve the crude Aloe extract in a minimal amount of the initial mobile phase solvent.
-
-
Packing the Column:
-
Prepare a slurry of the stationary phase in the initial mobile phase and carefully pack it into a glass column.
-
Allow the stationary phase to settle and equilibrate with the mobile phase.
-
-
Elution:
-
Carefully load the sample onto the top of the column.
-
Begin elution with a non-polar solvent system and gradually increase the polarity. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is often used. For Sephadex LH-20, methanol is a common eluent.
-
Collect fractions of a fixed volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound and aloeresin A.
-
Pool the fractions containing the target compounds for further purification by preparative HPLC.
-
Quantitative Data Summary
The following tables summarize HPLC conditions used for the analysis of aloeresins in various studies. Direct comparison should be made with caution due to differences in instrumentation and specific sample matrices.
Table 1: HPLC Columns and Mobile Phases for Aloeresin Analysis
| Reference | Column | Mobile Phase A | Mobile Phase B |
| [4] | Reversed-phase C18 (250 x 4.6 mm) | 0.1% Acetic acid in Water | 0.1% Acetic acid in Acetonitrile |
| [3] | C18 | Water | Methanol |
| [2] | Not specified | Water | Methanol |
Table 2: HPLC Gradient and Detection Parameters for Aloeresin Analysis
| Reference | Gradient Program | Flow Rate | Detection Wavelength |
| [4] | 20% B to 35% B (13 min), then to 100% B (30 min) | 1.0 mL/min | 380 nm |
| [3] | Gradient | Not specified | 297 nm |
| [2] | Not specified | Not specified | Not specified |
Visualizations
Signaling Pathway Involvement
Aloesin (B1665252) (also known as aloeresin B), a compound structurally related to aloeresin A, has been shown to modulate the MAPK/Rho and Smad signaling pathways, which are involved in wound healing processes. While direct evidence for this compound is still emerging, understanding the pathways affected by similar compounds can provide valuable insights for drug development.
Caption: MAPK/Rho and Smad signaling pathways modulated by Aloesin.
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and purification of this compound and aloeresin A.
Caption: Workflow for the separation of this compound and aloeresin A.
References
- 1. Aloeresin D | CAS:105317-67-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Determination of aloesin and aloeresin A for the detection of aloe in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reversed-phase high-performance liquid chromatographic method for the determination of aloesin, aloeresin A and anthraquinone in Aloe ferox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Aloins and Aloin-Emodin in Aloe Vera Raw Materials and Finished Products Using High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.09 - PubMed [pubmed.ncbi.nlm.nih.gov]
Allo-Aloeresin D Stability & Degradation: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of allo-Aloeresin D in solution. Due to the limited availability of direct stability studies on this compound, this guide incorporates data from the closely related and well-studied Aloe-derived chromone (B188151), aloin (B1665253), to provide valuable insights into potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Solvent: DMSO is a commonly used solvent.
-
Temperature: Store aliquots in tightly sealed vials at -20°C for short-term storage (up to two weeks) or -80°C for long-term storage (up to six months).[1][2]
-
Handling: Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: Based on studies of the related compound aloin, the stability of chromone glycosides like this compound is significantly influenced by temperature, pH, and light exposure.
-
Temperature: Higher temperatures accelerate degradation. Studies on aloin show a moderate decrease in concentration at 4°C and 25°C, but a decrease of over 50% at 50°C and 70°C.[1][2][3]
-
pH: Basic pH conditions can lead to rapid decomposition. Aloin shows high stability at acidic pH (<3.5) and a significant reduction in concentration at pH values above 5, with very rapid degradation at basic pH.[2][4]
-
Light: As with many phenolic compounds, exposure to light, particularly UV, can induce photodegradation. It is recommended to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Oxidation: The presence of oxidizing agents can lead to degradation. While the direct oxidative pathway for this compound is not well-documented, the oxidative degradation of aloin has been observed.[1][2][3]
Q3: What are the visible signs of this compound degradation?
A3: While specific visual cues for pure this compound degradation are not documented, general observations of Aloe extracts can be informative. A common sign of degradation in these solutions is a change in color, often from a whitish or pale yellow to a brownish hue.[5] The appearance of any precipitate or cloudiness in a solution that was previously clear may also indicate degradation or solubility issues.
Q4: What are the likely degradation products of this compound?
A4: The degradation pathway of this compound has not been specifically elucidated. However, studies on the degradation of the related compound aloin have identified aloe-emodin (B1665711) and rhein (B1680588) as potential oxidative degradation products.[1][2][3] It is plausible that this compound could degrade through hydrolysis of the glycosidic bond and the coumaroyl ester, followed by oxidation of the resulting aglycone. Characterization of degradation products would require techniques such as LC-MS/MS.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock or working solutions. | 1. Verify Storage: Ensure stock solutions are stored at -80°C in aliquots. 2. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a properly stored stock aliquot. 3. Minimize Exposure: Protect solutions from light and keep them on ice or at 4°C during experimental setup. |
| Unexpected peaks appear in HPLC/LC-MS chromatograms over time. | Formation of degradation products. | 1. Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocol section) to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unexpected peaks. 2. Develop a Stability-Indicating Method: Ensure your analytical method is capable of separating the intact this compound from all potential degradation products.[6][7] |
| Loss of biological activity in cell-based assays. | Degradation of this compound in culture media. | 1. Assess Media Stability: Determine the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment. 2. Adjust Dosing Schedule: If significant degradation occurs, consider shorter incubation times or repeated dosing. |
| Color change observed in the solution during the experiment. | Chemical degradation of the compound. | 1. Monitor Purity: Use an analytical technique like HPLC to check the purity of the solution and quantify the remaining parent compound. 2. Inert Atmosphere: If oxidation is suspected, prepare solutions using degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Stability Data
Note: The following data is for Aloin , a structurally related chromone glycoside from Aloe vera. This information is provided as a guide to the potential stability profile of this compound.
Table 1: Stability of Aloin in Whole-Leaf Aloe Gel at Various Temperatures
| Temperature | % Aloin Remaining (Day 3) | % Aloin Remaining (Day 7) |
| 4°C | ~60% | ~50% |
| 25°C | ~50% | ~39% |
| 50°C | Not Reported | <30% |
| 70°C | Not Reported | <30% |
Data adapted from Sadiq et al., 2022.[2]
Table 2: Stability of Aloin in Whole-Leaf Aloe Gel at Various pH Values (at 25°C)
| pH | % Aloin Remaining (Day 3) | % Aloin Remaining (Day 7) |
| 3.5 | ~98% | ~95% |
| 4.6 (Natural pH) | ~90% | ~88% |
| 5.5 | ~85% | ~80% |
| 6.0 | ~80% | ~78% |
| 6.7 | ~65% | ~55% |
Data adapted from Sadiq et al., 2022.[2]
Experimental Protocols
Representative Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or DMSO).
2. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for a defined period (e.g., 24, 48, 72 hours), taking samples at intermediate time points. A control sample (1 mL stock + 1 mL water/methanol) should be stored at 4°C.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl) at 60°C.
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH) at room temperature. (Note: Base-catalyzed degradation is often rapid, so shorter time points may be necessary). After incubation, neutralize the sample with an equimolar amount of acid.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat the stock solution at 70°C.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber (ICH Q1B guidelines) for an extended period. A dark control should be run in parallel.
-
3. Sample Analysis (HPLC-UV Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Gradient Program: A linear gradient starting from 10% B to 90% B over 30 minutes may be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, monitoring at a wavelength appropriate for chromones (e.g., 297 nm).[9]
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation of this compound.
-
Identify the retention times of new peaks, which represent potential degradation products.
-
Ensure the analytical method provides sufficient resolution between the parent peak and all degradant peaks (this validates it as a "stability-indicating" method).
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Factors influencing this compound stability in solution.
References
- 1. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmasm.com [pharmasm.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. biotech-asia.org [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
Preventing degradation of allo-Aloeresin D during extraction
Welcome to the technical support center for the extraction of allo-Aloeresin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, a chromone (B188151) C-glycoside found in Aloe species. As a phenolic compound, it is susceptible to degradation, leading to lower yields and compromised purity.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation during extraction: Exposure to high temperatures, inappropriate pH, oxygen, or light. | Optimize extraction parameters. Utilize methods that allow for lower temperatures and shorter durations, such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). Work under an inert atmosphere (e.g., nitrogen or argon) and protect the extraction mixture from light.[1] |
| Enzymatic degradation: Presence of active endogenous enzymes (e.g., β-glucosidases) in the plant material. | Deactivate enzymes prior to extraction by blanching the fresh plant material (e.g., steam or hot water treatment at 80°C for 2-5 minutes). For dried material, rapid drying at a controlled, mild temperature (e.g., 40-50°C) can help inactivate enzymes. | |
| Inefficient extraction: Incorrect solvent choice or suboptimal solid-to-solvent ratio. | Use a hydroalcoholic solvent system. A study on microwave-assisted extraction of Aloe vera skin found that 80% ethanol (B145695) in water was effective.[2] Experiment with different solvent polarities and ratios to optimize extraction efficiency. | |
| Extract Discoloration (Browning) | Oxidation of phenolic compounds: this compound, like other phenolics, can oxidize to form colored quinone-type compounds. | Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[1] Purge solvents with an inert gas to remove dissolved oxygen. |
| Inconsistent Yields Between Batches | Variability in plant material: Differences in the age, growing conditions, and post-harvest handling of the Aloe plants. | Standardize the collection and pre-processing of the plant material. If possible, use plant material from a single, controlled source. |
| Fluctuations in extraction conditions: Inconsistent temperature, time, or solvent composition. | Carefully control and monitor all extraction parameters. Use calibrated equipment to ensure consistency between batches. | |
| Presence of Aglycone in the Final Extract | Hydrolysis of the glycosidic bond: This can be caused by acidic conditions or elevated temperatures. | Maintain a neutral or slightly acidic pH (around pH 6-7) during extraction. Avoid prolonged exposure to high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a chromone C-glycoside, a type of phenolic compound found in various Aloe species.[3][4] Its degradation is a concern because it can lead to a loss of the compound's potential biological activity and result in inaccurate quantification for research and drug development purposes.[5]
Q2: What are the primary factors that cause the degradation of this compound during extraction?
The main factors contributing to the degradation of this compound, similar to other phenolic glycosides, are:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.[2][6]
-
pH: Both strongly acidic and alkaline conditions can catalyze the degradation of glycosides.[7]
-
Oxygen: The presence of oxygen can lead to the oxidation of the phenolic structure.
-
Light: Exposure to UV or visible light can promote photodegradation.[1]
-
Enzymatic Activity: Endogenous enzymes in the plant material, such as β-glucosidases, can cleave the glycosidic bond.
Q3: What is the optimal solvent system for extracting this compound?
A mixture of alcohol and water is generally effective for extracting phenolic glycosides. A study on the microwave-assisted extraction of bioactive compounds from Aloe vera skin reported optimal extraction of several phenolic compounds, including this compound, using 80% ethanol at 80°C for 36.6 minutes.[2]
Q4: How can I inactivate endogenous enzymes in the plant material?
A common method is blanching, which involves briefly treating the fresh plant material with hot vapor or immersing it in hot water (e.g., 80°C for a few minutes) before extraction. This heat treatment denatures the enzymes, preventing them from degrading this compound during the extraction process.
Q5: Are there any advanced extraction techniques that can minimize degradation?
Yes, modern extraction techniques are often preferred over traditional methods like heat reflux. These include:
-
Ultrasound-Assisted Extraction (UAE): Enhances extraction efficiency at lower temperatures and for shorter durations.
-
Microwave-Assisted Extraction (MAE): Similar to UAE, it allows for faster extraction at controlled temperatures.
-
Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to maintain the solvent in a liquid state, which can improve extraction efficiency. However, the high temperatures can still pose a risk of degradation if not carefully optimized.[2]
-
Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, most commonly CO2, as the solvent. It is a gentle method that operates at low temperatures, but may require a co-solvent like ethanol to efficiently extract more polar compounds like this compound.
Experimental Protocols
Protocol 1: Optimized Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on a study that successfully extracted and quantified this compound from Aloe vera skin.[2]
1. Sample Preparation:
- Use fresh or freeze-dried Aloe vera plant material (e.g., skin).
- Grind the material to a fine powder to increase the surface area for extraction.
2. Extraction:
- Solvent: Prepare an 80% (v/v) ethanol-water solution.
- Solid-to-Solvent Ratio: Use a ratio of 1:50 (w/v) of powdered plant material to the solvent.
- Extraction Conditions:
- Place the mixture in a microwave extraction vessel.
- Set the temperature to 80°C.
- Set the extraction time to 36.6 minutes.
- Stir the mixture during extraction if the equipment allows.
3. Post-Extraction Processing:
- After extraction, cool the mixture to room temperature.
- Centrifuge the mixture to separate the supernatant from the solid residue.
- Collect the supernatant and filter it through a 0.45 µm membrane filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
- Store the concentrated extract at -20°C in an amber vial to protect it from light.
Protocol 2: HPLC-DAD Analysis of this compound
This protocol provides a general method for the analysis of this compound in the extract.
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid.
3. Gradient Elution:
- A linear gradient can be optimized as follows (example):
- 0-5 min: 10% B
- 5-25 min: 10-40% B
- 25-30 min: 40-10% B
- 30-35 min: 10% B (equilibration)
4. Analysis Parameters:
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 25°C.
- Detection Wavelength: Monitor at multiple wavelengths, with a primary wavelength around 290-300 nm for chromones.
5. Quantification:
- Prepare a standard curve using a purified this compound standard.
- Quantify the amount of this compound in the extract by comparing the peak area to the standard curve.
Data Presentation
The following table summarizes data from a study on the microwave-assisted extraction of various bioactive compounds from Aloe vera skin, providing a quantitative comparison of extraction yields under optimized conditions.
| Compound | Optimized Extraction Conditions | Yield (mg/g of dry weight) |
| Aloin A | 80% Ethanol, 80°C, 36.6 min, 50 mL solvent | 12.3 |
| Aloin B | 80% Ethanol, 80°C, 36.6 min, 50 mL solvent | 9.8 |
| This compound | 80% Ethanol, 80°C, 36.6 min, 50 mL solvent | 1.5 |
| Aloesin | 80% Ethanol, 80°C, 36.6 min, 50 mL solvent | 2.1 |
| Cinnamic acid | 80% Ethanol, 80°C, 36.6 min, 50 mL solvent | 0.8 |
| Chlorogenic acid | 80% Ethanol, 80°C, 36.6 min, 50 mL solvent | 0.5 |
| Data adapted from a study on Microwave-Assisted Extraction of Aloe vera skin.[2] |
Visualizations
The following diagrams illustrate key workflows and concepts related to the extraction of this compound.
Caption: Workflow for the extraction and analysis of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aloeresin D | CAS:105317-67-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. Aloeresin D | C29H32O11 | CID 14211225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aloeresin D | 105317-67-7 | FA74498 | Biosynth [biosynth.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for allo-Aloeresin D Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of allo-Aloeresin D.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and related compounds from Aloe extracts.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the polar glycoside moiety of this compound and active silanol (B1196071) groups on the silica-based stationary phase. | - Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase to suppress the ionization of silanol groups. - Use an End-Capped Column: Employ a column where the residual silanol groups have been deactivated through end-capping. - Optimize Mobile Phase Composition: Experiment with different organic modifiers (methanol vs. acetonitrile) or a ternary mixture to improve peak symmetry. |
| Poor Peak Shape (Fronting) | Sample overload or column degradation. | - Reduce Sample Concentration: Dilute the sample or decrease the injection volume. - Check Column Health: If the problem persists with diluted samples, the column may be degraded and require replacement. A sudden drop in backpressure can also indicate column bed deformation. |
| Poor Resolution/Co-elution | Inadequate separation from other structurally similar chromone (B188151) glycosides or matrix components in Aloe extracts. | - Adjust Gradient Profile: A shallower gradient can improve the separation of closely eluting peaks. - Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. - Modify Mobile Phase pH: A slight adjustment in pH can change the ionization state of interfering compounds, thus altering their retention times. - Consider a Different Stationary Phase: If resolution issues persist, a column with a different chemistry (e.g., phenyl-hexyl) may provide the necessary selectivity. |
| Variable Retention Times | Fluctuations in mobile phase composition, flow rate, or column temperature. | - Ensure Proper Mobile Phase Mixing and Degassing: Use an online degasser and ensure solvents are thoroughly mixed. - Check Pump Performance: Verify the flow rate is accurate and consistent. - Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible retention times. |
| Ghost Peaks | Contamination in the mobile phase, sample carryover from previous injections, or degradation of this compound. | - Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phases. - Implement a Thorough Needle Wash Protocol: Use a strong solvent in the autosampler wash to prevent carryover. - Investigate Sample Stability: this compound and related compounds can be unstable in certain solvents and at varying temperatures. Prepare samples fresh and consider storing them at low temperatures.[1] |
| Increased Backpressure | Particulate matter from the sample or mobile phase blocking the column frit or tubing. | - Filter Samples: Use a 0.22 µm or 0.45 µm syringe filter before injection. - Filter Mobile Phase: Filter all mobile phase components before use. - Use a Guard Column: A guard column will protect the analytical column from contaminants. - Backflush the Column: If a blockage is suspected, backflushing the column (disconnecting it from the detector) may dislodge particulates. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for this compound analysis?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a gradient elution with water (acidified with 0.1% formic or acetic acid) as solvent A and methanol or acetonitrile as solvent B. UV detection around 297 nm is often appropriate for chromones like this compound.[2]
Q2: How can I confirm the identity of the this compound peak in my chromatogram?
A2: The most reliable method for peak identification is to use a certified reference standard of this compound and compare its retention time with the peak in your sample under identical chromatographic conditions. For further confirmation, especially in complex matrices, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to verify the mass-to-charge ratio of the compound in the peak of interest.
Q3: What are the key validation parameters to consider for a quantitative HPLC method for this compound?
A3: Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2] For methods used in quality control, robustness should also be evaluated.
Q4: Is this compound stable during sample preparation and analysis?
A4: Glycosylated compounds like this compound can be susceptible to degradation, particularly at extreme pH values and elevated temperatures. It is advisable to prepare samples in a stable solvent (e.g., methanol or a buffered solution at a slightly acidic pH) and to analyze them promptly.[1] If storage is necessary, it should be at a low temperature (e.g., 4°C) and protected from light.
Q5: Can I use the same HPLC method for other related compounds in Aloe extracts?
A5: Yes, a well-developed gradient method for this compound can often simultaneously separate other related compounds such as aloesin, aloeresin A, and aloin.[2][3] However, the method will need to be specifically validated for the quantification of each compound of interest.
Quantitative Data Summary
The following tables summarize typical performance characteristics of HPLC methods for the analysis of aloeresin derivatives. This data is compiled from studies on related compounds and can serve as a benchmark for method development for this compound.
Table 1: Method Validation Parameters for Aloeresin Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [2] |
| Accuracy (Recovery) | > 85% | [2] |
| Precision (RSD) | < 5% | |
| Limit of Detection (LOD) | 0.02 - 0.1 ppm (for related compounds) | [2] |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 ppm (for related compounds) | [2] |
Table 2: Recommended HPLC Operating Parameters
| Parameter | Recommendation |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start at a low percentage of B, increase linearly to elute this compound, followed by a wash at a high percentage of B and re-equilibration. A typical gradient might be 10-90% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 297 nm |
| Injection Volume | 10-20 µL |
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound
-
Preparation of Standard Solutions:
-
Accurately weigh a certified reference standard of this compound.
-
Dissolve the standard in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (from Aloe extract):
-
Accurately weigh the dried Aloe extract.
-
Add a known volume of methanol (e.g., 10 mL for every 100 mg of extract).
-
Sonicate the mixture for 15-20 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared samples.
-
Include blank injections (methanol) periodically to check for carryover.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: General experimental workflow for the HPLC analysis of this compound.
Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and the potential influence of Aloe compounds.
References
How to resolve co-elution issues in allo-Aloeresin D chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the chromatography of allo-Aloeresin D.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and how do I know if it's affecting my this compound purification?
A1: Co-elution is a common issue in chromatography where two or more compounds elute from the column at the same or very similar times, resulting in overlapping peaks. This can lead to inaccurate quantification and impure fractions.
You can suspect co-elution with your this compound peak if you observe:
-
Asymmetrical peaks: Look for peak fronting, tailing, or shoulders. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.
-
Inconsistent UV/Vis spectra: If you are using a Diode Array Detector (DAD) or a similar UV/Vis detector, the spectra across the peak should be consistent. Variations in the spectral profile across a single peak suggest the presence of more than one compound.
-
Mass Spectrometry (MS) data: If coupled with a mass spectrometer, the mass-to-charge ratio (m/z) should be consistent across the peak. The presence of multiple m/z values indicates co-eluting impurities.
Q2: What are the most likely compounds to co-elute with this compound?
A2: this compound is a phenolic compound found in Aloe species. Due to their structural similarities, other phenolic compounds present in the extract are the most probable co-eluents. These can include, but are not limited to:
-
Aloesin
-
Aloeresin A
-
Isoaloeresin D (a stereoisomer of this compound)
-
Aloin A and B
-
Other glycosylated chromones and anthrones.
Q3: What are the initial steps to take when facing a co-elution problem?
A3: The first step is to confirm co-elution using the methods described in Q1. Once confirmed, a systematic approach to method optimization is necessary. This typically involves adjusting the mobile phase composition, followed by exploring different stationary phases if the initial adjustments are not successful.
Troubleshooting Guide: Resolving Co-elution Issues
This guide provides a systematic approach to resolving co-elution problems during the chromatographic purification of this compound.
Step 1: Assess the Current Chromatographic Conditions
Before making any changes, it is crucial to understand your current method and its limitations.
-
Review your chromatogram: Analyze the peak shape of this compound. Is it fronting, tailing, or does it have a shoulder?
-
Check peak purity: Use a DAD or MS detector to assess the purity across the peak.
-
Evaluate the resolution (Rs): Calculate the resolution between this compound and the co-eluting peak. A resolution of >1.5 is generally considered baseline separation.
Step 2: Optimize the Mobile Phase
Adjusting the mobile phase is often the simplest and most effective way to improve separation.
-
Modify Solvent Strength (Isocratic Elution):
-
If peaks are eluting too quickly with poor separation, decrease the percentage of the strong solvent (e.g., acetonitrile (B52724) or methanol (B129727) in reversed-phase chromatography). This will increase retention times and may improve resolution.
-
-
Adjust the Gradient Slope (Gradient Elution):
-
A shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) can effectively increase the separation between closely eluting peaks.
-
-
Change the Organic Modifier:
-
If you are using methanol, try switching to acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution order and separation of compounds.
-
-
Modify the pH of the Aqueous Phase:
-
For ionizable compounds like phenolics, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) is common in reversed-phase chromatography of phenolic compounds to ensure they are in their non-ionized form, which generally leads to sharper peaks and better retention on a C18 column.
-
Step 3: Evaluate the Stationary Phase
If mobile phase optimization is insufficient, changing the column (stationary phase) is the next logical step.
-
Change Column Chemistry:
-
If you are using a standard C18 column, consider a column with a different selectivity. For phenolic compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different interactions and improve separation.
-
-
Decrease Particle Size:
-
Columns with smaller particle sizes (e.g., switching from a 5 µm to a 3 µm or sub-2 µm column) provide higher efficiency, leading to sharper peaks and better resolution. Be aware that this will increase backpressure.
-
-
Increase Column Length:
-
A longer column increases the number of theoretical plates, which can improve resolution. However, this will also lead to longer run times and increased backpressure.
-
Step 4: Adjust Operating Parameters
Fine-tuning the operational parameters of your chromatography system can also help resolve co-elution.
-
Lower the Flow Rate:
-
Reducing the flow rate can lead to better separation efficiency and improved resolution, although it will increase the analysis time.
-
-
Optimize Column Temperature:
-
Temperature can affect both selectivity and efficiency. Try adjusting the column temperature (e.g., in 5 °C increments) to see if it improves separation. Both increasing and decreasing the temperature can be beneficial depending on the compounds.
-
Data Presentation
The following tables summarize typical starting parameters for HPLC method development for the separation of phenolic compounds from Aloe extracts, which can be adapted for this compound purification.
Table 1: Typical HPLC Systems for Aloe Phenolic Compound Separation
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3 µm) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Acetic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.3 mL/min |
| Temperature | 25 °C | 30 °C | 35 °C |
| Detection | 280 nm, 300 nm | 297 nm | DAD (200-400 nm) |
Table 2: Example Gradient Elution Profiles
| Time (min) | %B (Profile 1 - Shallow) | %B (Profile 2 - Standard) |
| 0 | 10 | 15 |
| 5 | 20 | 30 |
| 20 | 40 | 60 |
| 25 | 80 | 90 |
| 30 | 10 | 15 |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Aloe Extract Analysis
This protocol provides a starting point for the analysis and purification of this compound from a crude Aloe extract.
-
Sample Preparation:
-
Dissolve the dried extract in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase).
-
Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a linear gradient from 10% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: DAD at 280 nm and 300 nm.
-
-
Analysis:
-
Identify the peak corresponding to this compound based on its retention time (if a standard is available) and/or its UV spectrum.
-
Assess the purity of the this compound peak. If co-elution is observed, proceed with the troubleshooting steps outlined above.
-
Visualizations
Troubleshooting Workflow for Co-elution
A logical workflow for troubleshooting co-elution in HPLC.
Decision Pathway for Method Modification
A decision-making pathway for modifying chromatographic methods to resolve co-elution.
Addressing low bioactivity of allo-Aloeresin D in cell culture
Welcome to the technical support center for allo-Aloeresin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during in vitro cell culture experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chromone (B188151) glycoside, a type of natural bioactive compound isolated from plants of the Aloe genus, such as Aloe vera and Aloe arborescens.[1][2] It is known for its potential biological activities, including anti-inflammatory and antioxidant effects.[1]
Q2: What are the known bioactivities of this compound?
Research has indicated that this compound exhibits inhibitory activity against BACE1 (beta-secretase), an enzyme implicated in Alzheimer's disease.[2][3] While its broader anti-inflammatory and antioxidant activities are suggested, detailed mechanisms in various cell types are still under investigation.[1]
Q3: What are the physical and chemical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C29H32O11 | [1][4] |
| Molecular Weight | 556.56 g/mol | [1][4] |
| Appearance | White needle crystal | [5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][3][5] |
| Storage | Store at 2°C - 8°C in a well-closed container. For long-term storage, -20°C or -80°C is recommended. | [1][6] |
Q4: I am observing lower than expected or no bioactivity with this compound in my cell culture experiments. What are the common causes?
Low bioactivity of natural compounds like this compound in cell culture can stem from several factors. The most common issues include:
-
Poor Solubility and Precipitation: The compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration.
-
Compound Instability: this compound may degrade in the cell culture medium over the course of the experiment.
-
Low Cell Permeability: The compound may not be efficiently entering the cells to reach its intracellular target.
-
Cellular Metabolism: The cells may be metabolizing this compound into a less active form.
-
Assay-Related Issues: The experimental endpoint or the assay itself may not be sensitive enough to detect the compound's effect.
Troubleshooting Guide: Low Bioactivity
This guide provides a systematic approach to identifying and resolving common issues leading to low bioactivity of this compound.
Issue 1: Poor Solubility in Cell Culture Medium
This is the most frequent cause of low bioactivity for hydrophobic compounds.
Q: How do I properly dissolve this compound for cell culture experiments?
A: It is crucial to prepare a concentrated stock solution in a suitable organic solvent before diluting it into your aqueous cell culture medium.
Experimental Protocol: Preparing an this compound Stock Solution
-
Solvent Selection: Choose a biocompatible solvent in which this compound is highly soluble, such as Dimethyl Sulfoxide (DMSO).[2][5]
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.[2]
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in 100% DMSO.
-
To aid dissolution, you can gently vortex the solution or use an ultrasonic bath.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q: How can I check if this compound is precipitating in my cell culture medium?
A: Visual inspection is the first step. After diluting the stock solution into your medium, check for any cloudiness or particulate matter. For a more rigorous check, you can perform the following:
Experimental Protocol: Solubility Assessment
-
Prepare the final desired concentration of this compound in your cell culture medium.
-
Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a few hours.
-
Centrifuge the medium at high speed (e.g., 10,000 x g for 15 minutes).
-
Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method like HPLC or UV-Vis spectroscopy. A significant decrease from the expected concentration indicates precipitation.
Troubleshooting Flowchart for Solubility Issues
Caption: Decision tree for troubleshooting solubility issues.
Issue 2: Compound Instability
Q: How can I determine if this compound is stable in my experimental conditions?
A: The stability of natural products can be influenced by factors like pH, temperature, and enzymatic activity in the serum of the culture medium.[6]
Experimental Protocol: Stability Assay
-
Prepare this compound in your complete cell culture medium at the final experimental concentration.
-
Incubate the solution under your standard experimental conditions (37°C, 5% CO2).
-
Take aliquots at different time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Immediately store the aliquots at -80°C to halt any further degradation.
-
Analyze the concentration of intact this compound in each aliquot using HPLC. A significant decrease in concentration over time indicates instability.
Solutions for Instability:
-
Reduce the incubation time of your experiment if possible.
-
Replenish the medium with freshly diluted compound at regular intervals during long-term experiments.
Issue 3: Low Cellular Permeability or Efflux
Q: What if this compound is soluble and stable, but still shows no activity?
A: The compound may not be entering the cells effectively, or it may be actively pumped out by efflux pumps (e.g., P-glycoprotein).
Troubleshooting Steps:
-
Use Permeabilizing Agents: In mechanistic studies (not for therapeutic evaluation), a low concentration of a gentle permeabilizing agent like digitonin (B1670571) can be used as a positive control to see if bypassing the membrane barrier reveals activity.
-
Co-treatment with Efflux Pump Inhibitors: If efflux is suspected, co-treatment with a known efflux pump inhibitor (e.g., verapamil) could increase the intracellular concentration of this compound.
-
Measure Intracellular Concentration: The most direct method is to measure the intracellular concentration of the compound.
Experimental Workflow for Troubleshooting Low Bioactivity
Caption: General workflow for troubleshooting low bioactivity.
Hypothetical Signaling Pathway
Based on the reported anti-inflammatory and antioxidant activities of compounds from Aloe, this compound might modulate pathways such as NF-κB and Nrf2. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. Aloeresin D | 105317-67-7 | FA74498 | Biosynth [biosynth.com]
- 2. Aloeresin D | CAS:105317-67-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Aloeresin D | CAS:105317-67-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Aloeresin D | C29H32O11 | CID 14211225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aloeresin [chembk.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: allo-Aloeresin D Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of allo-Aloeresin D for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a chromone (B188151) glycoside, a type of natural product isolated from plants of the Aloe genus, such as Aloe vera and Aloe arborescens.[1][2][3] It has been investigated for its potential biological activities, including the inhibition of β-Secretase (BACE1), an enzyme associated with Alzheimer's disease.[2][4]
Q2: In which solvents is this compound soluble?
This compound is reported to be soluble in several organic solvents, including Dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol.[2] It is also soluble in chloroform, dichloromethane, and acetone.[5] Like many natural compounds, it is expected to have low solubility in aqueous solutions.[6][7]
Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?
This is a common issue that occurs when the compound's solubility limit in the final aqueous medium is exceeded.[8] The organic solvent from your stock solution gets diluted, reducing its power to keep the hydrophobic compound dissolved. The final concentration of your compound is likely too high for the aqueous environment, even with a small percentage of co-solvent like DMSO.[8][9]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based bioassay?
The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cellular toxicity.[8][10] However, the exact tolerance can vary depending on the cell line. It is crucial to run a vehicle control (assay medium with the same final DMSO concentration but without the test compound) to ensure the solvent is not affecting the experimental results.
Q5: Can I use physical methods to help dissolve my compound?
Yes, gentle warming (e.g., in a 37°C water bath) or sonication can help dissolve the compound in the initial organic solvent.[8][10][11] However, be cautious with warming as excessive heat can degrade the compound. Always prepare fresh solutions before use for best results.[10]
Troubleshooting Guide for Solubility Issues
If you are encountering solubility problems with this compound, follow this step-by-step guide.
-
Problem: The compound won't dissolve in the initial organic solvent (e.g., DMSO).
-
Problem: The compound precipitates out of solution upon dilution into the aqueous assay buffer.
-
Solution 1 (Most Common): Lower the final concentration of this compound in your assay. You may need to perform a serial dilution to find the highest concentration that remains soluble.[8]
-
Solution 2: Optimize your dilution protocol. Instead of adding the aqueous buffer to your DMSO stock, add the small volume of DMSO stock directly and quickly into the full volume of the assay buffer while vortexing to maximize rapid dispersion.[9]
-
Solution 3: Increase the percentage of the co-solvent (e.g., DMSO) in the final assay medium, but ensure it remains within the non-toxic limit for your specific assay (typically <0.5%).[8][10]
-
-
Problem: Results from the bioassay are inconsistent or not reproducible.
-
Cause: This can be a direct result of poor solubility, where the actual concentration of the dissolved compound varies between experiments.[9][10]
-
Solution: Before running the full bioassay, perform a solubility assessment to determine the maximum soluble concentration of this compound in your specific assay medium. (See Protocol 2). Use concentrations at or below this determined limit for all subsequent experiments.[11]
-
Data Presentation
Solvent Selection for this compound and Related Compounds
| Compound/Class | Recommended Solvents | Notes |
| This compound | DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone[2][5] | Start with DMSO for preparing high-concentration stock solutions. |
| Aloeresin | Methanol, Ethanol, DMSO[12] | A related compound with similar expected solubility. |
| General Flavonoids | Acetonitrile, Acetone, Tert-amyl alcohol[13] | Solubility is highly dependent on the specific flavonoid structure. |
| General Natural Products | Co-solvents (e.g., DMSO, Ethanol, PEG 400), Cyclodextrins, pH modification[6][7][8][14] | Various techniques exist to enhance the solubility of poorly soluble natural products. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard method for preparing a stock solution of this compound in an organic solvent.
-
Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Physical Assistance (If Necessary): If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath until the solution is clear.[11]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the maximum soluble concentration of this compound in your specific bioassay buffer.
-
Prepare Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in DMSO.
-
Transfer to Plate: Add a small, consistent volume (e.g., 1-2 µL) of each DMSO dilution to the wells of a 96-well plate. Include a DMSO-only control.
-
Add Assay Buffer: Add your specific aqueous assay buffer to each well, ensuring the final DMSO concentration is consistent and matches what you will use in your bioassay (e.g., 0.5%).
-
Incubate: Shake the plate for 1-2 hours at room temperature.
-
Measure Turbidity: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 500-700 nm).[11]
-
Analyze: The concentration at which you begin to see a significant increase in absorbance compared to the DMSO control is the limit of your compound's solubility in that buffer. Use concentrations below this limit for your bioassays.
Visualizations
Experimental Workflow for Solubilizing this compound
References
- 1. Aloeresin D | 105317-67-7 | FA74498 | Biosynth [biosynth.com]
- 2. Aloeresin D | CAS:105317-67-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Aloe Genus Plants: From Farm to Food Applications and Phytopharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aloeresin D | CAS:105317-67-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Aloeresin [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. wjbphs.com [wjbphs.com]
Validation & Comparative
Unveiling the In Vivo Anti-Inflammatory Potential of Aloe Vera Derivatives: A Comparative Analysis
A comprehensive examination of the in vivo anti-inflammatory efficacy of key bioactive compounds derived from Aloe vera, with a focus on aloesin (B1665252) and its related constituents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies.
The therapeutic application of Aloe vera for its anti-inflammatory properties has a long history in traditional medicine.[1] Modern scientific investigation has sought to identify and validate the specific bioactive components responsible for these effects. Among these, aloesin, a chromone (B188151) derivative, has emerged as a compound of significant interest. While direct in vivo studies on allo-Aloeresin D are limited, a wealth of research on aloesin and other major aloe constituents provides valuable insights into their anti-inflammatory capabilities. This guide synthesizes the available in vivo data to offer a comparative perspective on their potential as anti-inflammatory agents.
Comparative Efficacy of Aloe Vera Components
In vivo studies have consistently demonstrated the anti-inflammatory properties of various Aloe vera components. A notable study using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rats revealed that dietary supplementation with aloin, aloesin, and aloe-gel significantly ameliorated intestinal inflammation.[2] Among the tested components, aloesin was identified as the most potent inhibitor of inflammatory markers.[2]
Another common model for evaluating anti-inflammatory activity is the carrageenan-induced paw edema test in rats. Research on Aloe littoralis raw mucilaginous gel, which contains these active compounds, showed a significant reduction in paw edema, comparable to the effects of the standard anti-inflammatory drug, indomethacin.[3] Furthermore, the oral activity of Aloe vera has been linked to the presence of anthraquinones.[4]
The anti-inflammatory effects of Aloe vera extracts are attributed to their ability to inhibit the arachidonic acid pathway via cyclooxygenase-2 (COX-2) inhibition and reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][5]
| Compound/Extract | Animal Model | Key Findings | Reference |
| Aloesin (0.1% and 0.5% diet) | DSS-induced colitis in rats | Decreased colonic myeloperoxidase (MPO) activity by 32.2% and 40.1% respectively. Significantly reduced plasma LTB4, TNF-α, and colonic TNF-α, IL-1β mRNA. Identified as the most potent inhibitor among tested components. | [2] |
| Aloin | DSS-induced colitis in rats | Significantly reduced plasma leukotriene B4 (LTB4), TNF-α, and colonic TNF-α, IL-1β mRNA expression. | [2] |
| Aloe-gel | DSS-induced colitis in rats | Significantly reduced plasma LTB4, TNF-α, and colonic TNF-α, IL-1β mRNA expression. | [2] |
| Aloe littoralis Raw Mucilaginous Gel (2.5 and 5 ml/kg, i.p.) | Carrageenan-induced paw edema in rats | Showed significant anti-inflammatory activity. | [3] |
| Aloe vera Extract | Freund's adjuvant-induced paw edema in rats | Showed potent in vivo anti-inflammatory activity with a significant reduction of TNF-α and IL-6. | [6] |
| Aloe-emodin | Murine macrophages (in vitro) | Dose-dependently inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression, leading to reduced NO and PGE2 production. | [7][8] |
Experimental Protocols
A clear understanding of the methodologies employed in these in vivo studies is crucial for interpretation and replication. Below are detailed protocols for two commonly used models.
1. Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Rats [2]
-
Animals: Male Sprague Dawley rats.
-
Acclimatization: Animals are acclimatized for one week prior to the experiment.
-
Dietary Supplementation: Rats are fed experimental diets containing aloin, aloesin, or aloe-gel for two weeks before and during colitis induction.
-
Induction of Colitis: Colitis is induced by providing drinking water containing 3% dextran sulfate sodium (DSS) for one week.
-
Parameters Measured:
-
Clinical signs of colitis (body weight loss, stool consistency, rectal bleeding).
-
Plasma concentrations of leukotriene B4 (LTB4) and tumor necrosis factor-alpha (TNF-α).
-
Colonic myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
mRNA expression of TNF-α and interleukin-1β (IL-1β) in the colonic mucosa.
-
2. Carrageenan-Induced Paw Edema Model in Rats [3]
-
Animals: Male Wistar rats (160-200 g).
-
Test Substance Administration: The test substance (e.g., Aloe littoralis raw mucilaginous gel) or a standard anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally 30 minutes prior to carrageenan injection.
-
Induction of Inflammation: 0.1 ml of a 1% (w/v) suspension of carrageenan in isotonic saline is injected subplantarly into the right hind paw. The left hind paw receives an injection of saline and serves as a control.
-
Measurement of Edema: Paw volume is measured using a mercury plethysmograph before and 4 hours after the carrageenan injection.
-
Calculation of Anti-inflammatory Activity: The percentage increase in paw volume is calculated and used as an index of inflammation. The reduction in paw edema by the test substance compared to the control group indicates anti-inflammatory activity.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of aloe components are mediated through the modulation of key inflammatory signaling pathways. The diagram below illustrates the general mechanism of action.
References
- 1. Pharmacological Update Properties of Aloe Vera and its Major Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and wound healing activities of Aloe littoralis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of Aloe vera against a spectrum of irritants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Validating the BACE1 Inhibitory Activity of allo-Aloeresin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective disease-modifying therapies for Alzheimer's disease (AD) has centered on targeting the key enzymes involved in the production of amyloid-β (Aβ) peptides. One of the primary targets is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that initiates the amyloidogenic pathway.[1][2] Inhibition of BACE1 is a promising therapeutic strategy to reduce Aβ production and the subsequent formation of amyloid plaques, a pathological hallmark of AD.[3][4]
This guide provides a comparative analysis of the BACE1 inhibitory activity of allo-Aloeresin D, a natural chromone (B188151) glycoside, against other known BACE1 inhibitors. It includes a summary of quantitative data, detailed experimental protocols for activity validation, and visualizations of the relevant biological pathway and experimental workflow.
Comparative Inhibitory Activity Against BACE1
This compound is a chromone glycoside that has been isolated from Aloe species.[5] Studies have investigated its potential to inhibit BACE1 activity. The available data for the closely related compound, Aloeresin D, is presented below in comparison with other BACE1 inhibitors, including several that have undergone clinical development. This comparison highlights the relative potency of these compounds.
| Compound | Type | Target | IC50 / Ki | Source Organism / Development Status |
| Aloeresin D | Chromone Glycoside | BACE1 | IC50: 39 µM[6][7] | Aloe vera[6] |
| Verubecestat (MK-8931) | Iminothiadiazine dioxide | BACE1 / BACE2 | Ki: 2.2 nM (hBACE1)[8] | Merck (Discontinued)[3] |
| Umibecestat (CNP-520) | Amino-1,4-oxazine derivative | BACE1 | Ki: 11 nM (hBACE1)[8] | Novartis/Amgen (Discontinued)[3] |
| Bace1-IN-12 | Preclinical Compound | BACE1 | IC50: 8.9 µM[1] | Preclinical Research[1] |
| 5,7-dimethoxyflavone (DMF) | Flavonoid | BACE1 | - | Natural Product[4] |
Note: IC50 represents the concentration of an inhibitor required for 50% inhibition of enzyme activity. Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex; lower values indicate higher potency.
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 initiates the amyloidogenic processing of the amyloid precursor protein (APP).[2] APP can be cleaved by two competing pathways: the non-amyloidogenic pathway by α-secretase or the amyloidogenic pathway. In the latter, BACE1 first cleaves APP, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[2] The C99 fragment is then cleaved by γ-secretase, leading to the production of Aβ peptides of various lengths, particularly the aggregation-prone Aβ42 isoform.[1][3]
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase leading to Aβ plaque formation.
Experimental Protocols for BACE1 Inhibition Validation
Validating the inhibitory potential of compounds like this compound requires robust and reproducible assays. Below are methodologies for two common approaches: an in vitro enzymatic assay and a cell-based assay.
In Vitro BACE1 Enzymatic Assay (FRET-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BACE1. It often utilizes Fluorescence Resonance Energy Transfer (FRET).[9]
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used.[9][10] When the peptide is intact, the quencher suppresses the fluorophore's signal. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity that is proportional to enzyme activity.[10]
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.2 M Sodium Acetate, pH 4.5).[11]
-
Reconstitute recombinant human BACE1 enzyme in the assay buffer.
-
Dilute the FRET peptide substrate in the assay buffer.[9]
-
Prepare serial dilutions of the test compound (e.g., this compound) and a known BACE1 inhibitor (positive control) in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.[10]
-
-
Assay Procedure (96-well format):
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for the kinetic assay.
-
Normalize the activity to the vehicle control (0% inhibition) and a no-enzyme or high-concentration inhibitor control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[2]
-
Cell-Based BACE1 Inhibition Assay
This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context, typically by measuring the downstream reduction of secreted Aβ peptides.[2]
Principle: A cell line overexpressing human APP (e.g., HEK293-APP) is treated with the test compound. The amount of Aβ40 and Aβ42 secreted into the cell culture medium is then quantified, usually by ELISA. A reduction in Aβ levels indicates inhibition of BACE1 activity.[2]
Methodology:
-
Cell Culture:
-
Culture HEK293-APP cells in the appropriate growth medium.
-
Seed the cells into a 96-well plate at a specified density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound, a positive control inhibitor, and a vehicle control in a suitable medium (e.g., Opti-MEM).[2]
-
Replace the growth medium in the cell plate with the medium containing the different concentrations of the compounds.
-
Incubate the plate for an additional 24-48 hours.[2]
-
-
Supernatant Analysis (ELISA):
-
Data Analysis:
-
Generate a standard curve for Aβ40 and Aβ42 from the ELISA data.
-
Calculate the concentration of Aβ peptides in each sample.
-
Normalize the Aβ levels to the vehicle control (0% inhibition).
-
Plot the percent reduction in Aβ versus the logarithm of the inhibitor concentration to determine the IC50 value for Aβ reduction.[2]
-
Experimental Workflow for BACE1 Inhibitor Screening
The process of identifying and validating a BACE1 inhibitor follows a structured workflow, from initial screening to detailed characterization.
Caption: A generalized workflow for the screening and validation of novel BACE1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? [mdpi.com]
- 4. Frontiers | Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease [frontiersin.org]
- 5. BACE1 (beta-secretase) inhibitory chromone glycosides from Aloe vera and Aloe nobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aloeresin D - Immunomart [immunomart.com]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
Allo-Aloeresin D vs. Aloeresin A: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two closely related natural compounds found in Aloe species: allo-aloeresin D and aloeresin A (commonly known as aloesin). The information presented is based on available experimental data to facilitate further research and drug development endeavors.
Executive Summary
This compound and aloeresin A are chromone (B188151) glucosides that have demonstrated a range of biological activities. While both compounds share a similar structural backbone, substitutions on the glucosyl moiety lead to differences in their biological profiles. This guide summarizes the current scientific evidence on their comparative efficacy in key biological assays, including enzyme inhibition, antioxidant, and anti-inflammatory activities. Notably, a direct comparison has revealed aloeresin A to be a more potent inhibitor of SARS-CoV-2 main protease (Mpro) than this compound. Conversely, this compound has been identified as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an area where comparative data for aloeresin A is not yet available.
Data Presentation
Enzyme Inhibition
| Target Enzyme | Compound | IC₅₀ Value | Source |
| SARS-CoV-2 Mpro | This compound | 125.3 ± 24.5 µM | [1] |
| Aloeresin A (Aloesin) | 38.9 ± 8.6 µM | [1] | |
| BACE1 (β-secretase) | This compound | 39.0 µM | [2][3] |
| Aloeresin A (Aloesin) | Not Reported | ||
| Tyrosinase | Aloeresin A (Aloesin) | 0.1 mM (noncompetitive) |
Note: A lower IC₅₀ value indicates greater potency.
Anti-inflammatory Activity
| Assay | Compound | Concentration | Effect | Source |
| DSS-induced colitis in rats | Aloeresin A (Aloesin) | 0.1% in diet | 32.2% decrease in colonic myeloperoxidase (MPO) activity | [4] |
| 0.5% in diet | 40.1% decrease in colonic MPO activity | [4] | ||
| LPS-induced RAW264.7 cells | Aloin (related compound) | 100-200 µg/ml | Dose-dependent inhibition of TNF-α, IL-1β, IL-6, and NO release | [5][6] |
Note: Quantitative data for the anti-inflammatory activity of this compound is not currently available in the reviewed literature. General anti-inflammatory properties have been attributed to it[7].
Antioxidant Activity
| Assay | Compound/Extract | IC₅₀ Value / Activity | Source | | :--- | :--- | :--- | :--- | :--- | | DPPH radical scavenging | Aloe vera leaf skin extract | Most active fraction |[1] | | ORAC assay | Aloesin (B1665252), aloeresin A, aloesone (B1238188) | Among the most active pure metabolites |[1] | | DPPH radical scavenging | Aloe vera gel extract | IC₅₀ of 0.100 mg/ml |[8] |
Experimental Protocols
BACE1 (β-secretase) Inhibition Assay
This protocol is based on a fluorescence resonance energy transfer (FRET) assay used to determine the in vitro inhibitory activity of compounds on BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds (this compound, aloeresin A) dissolved in DMSO
-
BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
In the microplate, add the test compound solution.
-
Add the BACE1 enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a defined period (e.g., 30 minutes).
-
The rate of increase in fluorescence is proportional to the BACE1 activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (aloeresin A) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Prepare stock solutions and serial dilutions of the test compounds and kojic acid.
-
In a 96-well plate, add the test compound solution to the respective wells.
-
Add the mushroom tyrosinase solution to each well.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
Determine the IC₅₀ value from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of the test compounds.
Materials:
-
DPPH solution in methanol
-
Test compounds (this compound, aloeresin A) dissolved in methanol
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add the test compound solution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Experimental Workflows
Aloeresin A (Aloesin) Anti-inflammatory Signaling
Aloeresin A has been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, in the context of wound healing, it influences the MAPK/Rho and Smad signaling pathways. In cancer cells, it has been observed to inhibit the MAPK signaling pathway[9]. The diagram below illustrates a generalized workflow for investigating these anti-inflammatory effects at the cellular level.
Aloeresin A (Aloesin) and MAPK Signaling Pathway
Aloeresin A has been reported to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis. This inhibitory action contributes to its potential anti-cancer effects.
BACE1 Inhibition Assay Workflow
The following diagram outlines the key steps in an experimental workflow to assess the BACE1 inhibitory potential of this compound and aloeresin A.
Conclusion
The available data suggests that both this compound and aloeresin A possess interesting and distinct biological activities. Aloeresin A appears to be a more potent inhibitor of SARS-CoV-2 Mpro, while this compound shows promise as a BACE1 inhibitor. Both compounds are implicated in antioxidant and anti-inflammatory responses, although direct, quantitative comparisons are needed to fully elucidate their relative potencies in these areas. Further research, including head-to-head comparative studies using standardized assays, is warranted to fully characterize and compare the therapeutic potential of these two natural products.
References
- 1. Phytochemical constituents and in vitro radical scavenging activity of different Aloe species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BACE1 (beta-secretase) inhibitory chromone glycosides from Aloe vera and Aloe nobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aloin suppresses lipopolysaccharide‑induced inflammation by inhibiting JAK1‑STAT1/3 activation and ROS production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PMC [pmc.ncbi.nlm.nih.gov]
allo-Aloeresin D and aloesin: comparative anti-inflammatory study
In the landscape of natural compounds with therapeutic potential, derivatives from Aloe vera have garnered significant attention for their diverse biological activities. Among these, aloesin (B1665252) and its related chromones are noted for their anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of aloesin and allo-Aloeresin D, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Data on Anti-inflammatory Activity
Direct comparative studies detailing the anti-inflammatory potency of this compound against aloesin are limited in the currently available scientific literature. However, studies on aloesin and other closely related aloeresin derivatives provide valuable insights.
One key study evaluated the in vivo anti-inflammatory effects of aloesin and other aloeresin compounds using a croton oil-induced ear edema model in mice. Another study investigated the effects of aloesin and aloeresin D on cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX) activity. The results are summarized below.
Table 1: Comparison of In Vivo Anti-inflammatory Activity of Aloesin and Aloeresin Derivatives
| Compound | Dose (µmol/cm²) | Edema Inhibition (%) | Reference |
| Aloesin | 1.0 | 39 | [1] |
| Aloeresin I | 1.0 | 39 | [1] |
| Aloeresin H | 1.0 | Not specified, but noted as slightly inferior to aloesin and aloeresin I | [1] |
| Indomethacin (Control) | 0.3 | 61 | [1] |
Table 2: In Vitro Inhibition of Inflammatory Enzymes by Aloesin and Aloeresin D
| Compound | Concentration (µM) | 5-LOX Inhibition (%) | COX-1 Inhibition (%) | Reference |
| Aloesin | 10 | 10 | No inhibition | [2] |
| Aloeresin D | 10 | No activity | No inhibition | [2] |
Experimental Protocols
Croton Oil-Induced Mouse Ear Edema
This in vivo assay is a standard method for evaluating the topical anti-inflammatory activity of compounds.
-
Animal Model: Male Swiss mice are used.
-
Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of one ear of each mouse to induce an inflammatory response, leading to edema (swelling).
-
Treatment: The test compounds (aloesin, aloeresin I, aloeresin H) and a reference anti-inflammatory drug (indomethacin) are dissolved in the croton oil solution and applied topically to the ear. A control group receives only the croton oil solution.
-
Measurement of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section (punch) is taken from both the treated and untreated ears. The weight of the punches is measured, and the difference in weight between the two punches is calculated as an indicator of the severity of the edema.
-
Calculation of Inhibition: The percentage inhibition of edema for each treated group is calculated relative to the control group.[1]
In Vitro 5-Lipoxygenase (5-LOX) and Cyclooxygenase-1 (COX-1) Inhibition Assay
This in vitro assay assesses the ability of compounds to inhibit key enzymes in the inflammatory pathway.
-
Enzyme Source: Purified 5-lipoxygenase and cyclooxygenase-1 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate for both enzymes.
-
Incubation: The test compounds (aloesin, aloeresin D) are pre-incubated with the respective enzymes.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Measurement of Product Formation: The activity of the enzymes is determined by measuring the formation of their respective products. For 5-LOX, the production of leukotrienes (e.g., LTB4) is measured. For COX-1, the formation of prostaglandins (B1171923) (e.g., MDA) is quantified.
-
Calculation of Inhibition: The percentage inhibition of enzyme activity by the test compounds is calculated by comparing the rate of product formation in the presence of the compound to that of a control without the inhibitor.[2]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of aloesin are believed to be mediated through the modulation of several key signaling pathways involved in the inflammatory response. While the specific mechanisms of this compound are less characterized, the actions of aloesin provide a framework for understanding the potential pathways.
Discussion and Conclusion
The available evidence suggests that aloesin is a notable anti-inflammatory agent. In an in vivo model of topical inflammation, aloesin demonstrated significant inhibition of edema, comparable in potency to its derivative, aloeresin I.[1] This indicates that the core structure shared by these compounds is important for this activity.
In contrast, the data for this compound (assumed to be aloeresin D) is less comprehensive. In an in vitro assay, aloeresin D did not show inhibitory activity against 5-LOX or COX-1 at the tested concentration, while aloesin showed weak inhibition of 5-LOX.[2] This particular study suggests that, at least for the arachidonic acid pathway, aloesin may be more active than aloeresin D. However, it is crucial to note that inflammation is a complex process involving multiple pathways. Therefore, the lack of activity in this specific assay does not preclude this compound from having anti-inflammatory effects through other mechanisms.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of allo-Aloeresin D and related chromone (B188151) compounds. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of this promising class of molecules and guide future drug discovery efforts. The chromone scaffold, a key component in many flavonoids, is a recognized privileged structure in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.
Comparative Analysis of Biological Activity
The biological activity of this compound and its derivatives is significantly influenced by their structural characteristics. A key area of investigation has been their potential as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target for Alzheimer's disease.
A study on chromone glycosides isolated from Aloe vera and Aloe nobilis provides crucial comparative data on their BACE1 inhibitory activity.[1][2] The half-maximal inhibitory concentrations (IC50) reveal important structural determinants for activity.
Table 1: BACE1 Inhibitory Activity of Chromone Glycosides
| Compound No. | Compound Name | R1 | R2 | IC50 (µM) |
| 1 | 7-O-methyl-8-C-glycosyl-(S)-aloesol | H | H | 39.0[1][2] |
| 2 | This compound | H | (E)-p-coumaroyl | > 100 |
| 3 | Aloeresin A | OH | H | > 100 |
| 4 | Aloesin (B1665252) | H | H | > 100 |
| 5 | 7-Hydroxy-8-C-glycosyl-(S)-aloesol | OH | H | > 100 |
| 6 | 7-O-methylaloeresin A | H | (E)-p-coumaroyl | > 100 |
| 7 | 8-C-glycosyl-(S)-aloesol | H | H | > 100 |
| 8 | C-2'-decoumaroyl-aloeresin G | H | H | 20.5[1][2] |
Data sourced from "BACE1 (beta-secretase) inhibitory chromone glycosides from Aloe vera and Aloe nobilis".[1][2]
Structure-Activity Relationship Insights for BACE1 Inhibition:
-
The C-2' Coumaroyl Group: The presence of a coumaroyl group at the C-2' position of the glucosyl moiety, as seen in this compound (2 ) and 7-O-methylaloeresin A (6 ), appears to be detrimental to BACE1 inhibitory activity.
-
Decoumaroylation: Conversely, the removal of this group in C-2'-decoumaroyl-aloeresin G (8 ) results in the most potent compound in this series (IC50 = 20.5 µM), suggesting that a free hydroxyl at this position is favorable for binding.[1][2]
-
Substitution on the Chromone Core: Compound 1 (7-O-methyl-8-C-glycosyl-(S)-aloesol) shows moderate activity (IC50 = 39.0 µM). The lack of a hydroxyl group at the 7-position (compared to its inactive analog, compound 5 ) and the specific nature of the C-glycosyl moiety appear to be important for its inhibitory effect.
-
General Flavonoid SAR: Broader studies on flavonoids as BACE1 inhibitors suggest that hydrogen bonding with the catalytic aspartic acid residues (Asp32 and Asp228) in the enzyme's active site is crucial for inhibition. The number and position of hydroxyl and sugar moieties can significantly affect this interaction.[3][4]
Anti-inflammatory and Cytotoxic Activities
Beyond BACE1 inhibition, chromones exhibit significant anti-inflammatory and cytotoxic properties. Studies have shown that aloesin and related compounds can exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5] This is often achieved through the inhibition of the NF-κB signaling pathway.[6][7]
In terms of cytotoxicity, various chromone derivatives have been synthesized and evaluated against cancer cell lines. The cytotoxic activity is highly dependent on the nature and position of substituents on the chromone ring. For example, the presence of a hydroxyl group at the C-5 position has been identified as critical for the cytotoxic activity of some chromone derivatives against brine shrimp.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in evaluating the biological activity of this compound and its analogs.
BACE1 Inhibition Assay (Fluorometric)
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of BACE1.
-
Reagent Preparation:
-
Prepare a 10X BACE1 Assay Buffer (e.g., 500 mM sodium acetate, pH 4.5). Dilute to 1X with HPLC-grade water for use.
-
Reconstitute recombinant human BACE1 enzyme in 1X Assay Buffer to the desired concentration. Keep on ice.
-
Prepare the BACE1 substrate (a peptide linked to a fluorophore and a quencher, e.g., H-RE(EDANS)EVNLDAEFK(Dabcyl)R-OH) in an appropriate solvent like DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add 92.5 µL of 1X Assay Buffer to each well.
-
Add 2.5 µL of the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the 'Inhibitor' wells. Add 2.5 µL of solvent to '100% Initial Activity' and 'Background' wells.
-
Add 2.5 µL of the diluted BACE1 enzyme to the 'Inhibitor' and '100% Initial Activity' wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 2.5 µL of the BACE1 substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes using a fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the '100% Initial Activity' control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable model to calculate the IC50 value.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Plating:
-
Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the test compounds. Include vehicle-only controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot cell viability versus compound concentration to determine the IC50 value.
-
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound based on its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions or the positive control to the respective wells. For the blank, add 100 µL of methanol.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.
-
Visualizing Molecular Pathways and Workflows
Understanding the mechanisms of action and experimental designs is facilitated by visual diagrams. The following are represented using the DOT language for Graphviz.
Caption: Anti-inflammatory signaling pathway inhibited by chromones.
Caption: General workflow for in vitro biological activity screening.
References
- 1. BACE1 (beta-secretase) inhibitory chromone glycosides from Aloe vera and Aloe nobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A chromone analog inhibits TNF-alpha induced expression of cell adhesion molecules on human endothelial cells via blocking NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Unveiling Intestinal Fate: An In Vitro Comparison of Aloesin and Aloe-Emodin Absorption
A comprehensive analysis of in vitro studies reveals significant differences in the intestinal absorption and metabolism of aloesin (B1665252) and aloe-emodin (B1665711), two key bioactive compounds found in Aloe species. While data on allo-Aloeresin D remains elusive in the current scientific literature, this guide provides a detailed comparison of aloesin and aloe-emodin based on established in vitro models, offering valuable insights for researchers and drug development professionals.
This guide synthesizes experimental data from Caco-2 cell monolayer and everted gut sac models to objectively compare the intestinal permeability and metabolic transformation of aloesin and aloe-emodin. The findings underscore the higher absorption rate of aloesin compared to aloe-emodin and highlight the substantial role of phase II metabolism in the transport of aloesin.
Comparative Analysis of Intestinal Absorption
In vitro studies utilizing human colon carcinoma (Caco-2) cells and everted rat gut sacs provide a quantitative comparison of the intestinal absorption of aloesin and aloe-emodin. The data, summarized in the tables below, consistently demonstrate a higher percentage of absorption for aloesin across various concentrations.
Table 1: Percent Absorption of Aloesin and Aloe-Emodin in Caco-2 Cell Monolayers
| Compound | Concentration (µM) | Percent Absorption (%)[1][2] |
| Aloesin | 5 | 7.61 |
| 10 | 13.64 | |
| 50 | 8.14 | |
| Aloe-Emodin | 5 | 6.60 |
| 10 | 11.32 | |
| 50 | 7.81 |
Table 2: Absorption and Metabolism of Aloesin and Aloe-Emodin in the Everted Gut Sac Model (10 µM)
| Compound | Form | Concentration in Sac (nmol)[1] |
| Aloesin | Aglycone | 0.53 ± 0.11 |
| Glucuronide/Sulfate (B86663) | 1.42 ± 0.15 | |
| Aloe-Emodin | Aglycone | 0.91 ± 0.16 |
| Glucuronide/Sulfate | 0.14 ± 0.11 |
A significant finding is the extensive metabolism of aloesin during absorption. In both the Caco-2 and everted gut sac models, a substantial portion of absorbed aloesin is converted into its glucuronide and sulfate conjugates.[1][2] This suggests a major role for phase II enzymes in the intestinal transport of aloesin.[1] In contrast, aloe-emodin appears to undergo less extensive metabolism during absorption.
Experimental Methodologies
The data presented in this guide are derived from established in vitro models designed to simulate intestinal absorption. The following are detailed protocols for the key experiments cited.
Caco-2 Cell Permeability Assay
The Caco-2 cell model is a widely accepted in vitro tool for predicting human intestinal drug absorption.[1]
-
Cell Culture: Human colon adenocarcinoma Caco-2 cells are cultured on semi-permeable filter inserts to allow for the formation of a confluent monolayer that differentiates to mimic the intestinal epithelium.
-
Treatment: The apical (upper) chamber of the insert is treated with varying concentrations (5, 10, and 50 µM) of aloesin or aloe-emodin.
-
Incubation: The cells are incubated for a specified period (e.g., 1 hour) to allow for the transport of the compounds across the cell monolayer.
-
Sample Collection: Samples are collected from the basolateral (lower) chamber, which represents the bloodstream.
-
Analysis: The concentrations of the parent compounds and their metabolites in the basolateral samples are quantified using High-Performance Liquid Chromatography (HPLC).
Everted Gut Sac Model
The everted gut sac model utilizes a segment of the small intestine from a rat, which is turned inside out to expose the mucosal surface.[1]
-
Preparation: A segment of the rat jejunum is excised, everted, and filled with a buffer solution.
-
Incubation: The everted sac is incubated in a solution containing a specific concentration (e.g., 10 µM) of aloesin or aloe-emodin for a set duration (e.g., 1 hour) at 37°C.[1]
-
Sample Collection: The solution inside the sac is collected.
-
Analysis: The concentrations of the parent compounds and their metabolites within the sac are determined by HPLC. To quantify the glucuronide/sulfate conjugates, samples are treated with sulfatase to convert the metabolites back to their aglycone form, and the difference in concentration is calculated.[1]
Visualizing the Experimental Process and Transport Mechanisms
To further elucidate the experimental workflow and the potential transport pathways, the following diagrams are provided.
Caption: Caco-2 Permeability Assay Workflow.
Caption: Potential Intestinal Transport Pathways.
Conclusion
The available in vitro evidence strongly indicates that aloesin has a greater absorption potential across the intestinal epithelium compared to aloe-emodin. Furthermore, the significant metabolic conversion of aloesin to its glucuronide and sulfate conjugates suggests that phase II enzymes play a crucial role in its overall bioavailability. In contrast, aloe-emodin is absorbed to a lesser extent and undergoes less metabolic transformation during this process. The absence of in vitro absorption data for this compound highlights a gap in the current understanding of the bioavailability of all major bioactive compounds in Aloe. Further research is warranted to elucidate the intestinal fate of this compound and to fully comprehend the synergistic or individual contributions of these compounds to the therapeutic effects of Aloe preparations.
References
A Comparative Guide to the Cross-Validation of allo-Aloeresin D Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. allo-Aloeresin D, a chromone (B188151) derivative found in Aloe species, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
This document outlines the experimental protocols and presents a summary of validation parameters to aid in the selection of the most appropriate method for specific research needs. Due to a lack of direct cross-validation studies for this compound, the quantitative performance data presented here is a synthesis of information from studies on the structurally similar compound aloesin (B1665252) and other related compounds found in Aloe.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, available equipment, and the intended application. The following table summarizes key validation parameters for HPLC-UV, LC-MS/MS, and HPTLC, based on data reported for aloesin and other related compounds.
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | >0.999 | ~0.1 µg/mL | ~0.2 µg/mL | < 5% | 92.7 - 108.9%[1] |
| LC-MS/MS | >0.99 | ~1-5 ng/mL | ~2-20 ng/mL | < 10% | 92.0 - 104.5%[2] |
| HPTLC | >0.99 | ~60 ng/spot | ~190 ng/spot | < 2% | 98 - 102% |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods for the analysis of aloesin and other related chromones in Aloe species.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quality control of herbal extracts and formulations containing chromone derivatives.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of related chromones, a wavelength in the range of 254-300 nm is appropriate for detection.
-
Sample Preparation: Plant extracts or formulations are typically dissolved in a suitable solvent like methanol, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter prior to injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column with smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile or methanol.
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. For aloeresin D, negative ion mode has been reported.
-
MRM Transitions: For quantitative analysis, specific precursor-to-product ion transitions are monitored. For this compound, the ion pair m/z 555.3→144.9 has been used.[3]
-
Sample Preparation: Similar to HPLC-UV, but may require additional clean-up steps like solid-phase extraction (SPE) for complex matrices to minimize matrix effects.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of non-polar and polar solvents is used for development. For related compounds, a mobile phase of toluene:ethyl acetate:formic acid has been utilized.
-
Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Densitometric Analysis: After development, the plate is dried and scanned with a densitometer at a specific wavelength (e.g., 254 nm) to quantify the separated compounds.
-
Sample Preparation: Extracts are dissolved in a suitable solvent and applied directly to the HPTLC plate.
Mandatory Visualizations
To further elucidate the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: General experimental workflow for the quantification of this compound.
While the direct signaling pathways of this compound are not extensively documented, the closely related compound aloesin has been shown to modulate key cellular pathways involved in inflammation and tissue repair.
References
- 1. Determination of Aloin A and Aloin B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of aloesone in rat plasma by LC–MS/MS spectrometry and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
Replicating Published Findings on allo-Aloeresin D Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of allo-Aloeresin D, a natural compound found in Aloe species. By summarizing key experimental findings and providing detailed protocols, this document aims to facilitate the replication and further investigation of this compound's therapeutic potential.
Comparative Bioactivity Data
Published research highlights the potential of this compound and other related compounds from Aloe in modulating key biological pathways. The following table summarizes quantitative data from various studies to offer a comparative perspective on their bioactivities. It is important to note that direct comparative studies for all activities are not always available, and experimental conditions may vary between studies.
| Compound | Bioactivity | Assay | Result (IC₅₀) | Source |
| This compound | BACE1 Inhibition | Not Specified | 39 µM | [1] |
| Aloin | Antioxidant | DPPH Radical Scavenging | 0.15 ± 0.02 mM | [2] |
| Aloinoside A/B | Antioxidant | DPPH Radical Scavenging | 0.13 ± 0.01 mM | [2] |
| Microdontin A/B | Antioxidant | DPPH Radical Scavenging | 0.07 ± 0.005 mM | [2] |
| Aloe schelpei leaf latex | Antioxidant | DPPH Radical Scavenging | 25.3 ± 2.45 µg/mL | [2] |
| Vitamin C (Standard) | Antioxidant | DPPH Radical Scavenging | 0.05 ± 0.004 mM | [2] |
Experimental Protocols
To aid in the replication of these findings, detailed protocols for key bioactivity assays are provided below.
BACE1 (β-secretase) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol is adapted from commercially available BACE1 FRET assay kits and is suitable for screening natural compounds like this compound.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., a known BACE1 inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the BACE1 enzyme to the desired concentration in cold assay buffer.
-
Dilute the BACE1 FRET substrate in assay buffer.
-
Prepare a serial dilution of this compound and the positive control in the assay buffer. Ensure the final solvent concentration is compatible with the assay (typically ≤1% DMSO).
-
-
Assay Reaction:
-
Add 20 µL of assay buffer to each well.
-
Add 10 µL of the test compound or control to the appropriate wells.
-
Add 10 µL of the diluted BACE1 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Measurement:
-
Initiate the reaction by adding 10 µL of the diluted BACE1 FRET substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Excitation: 530-545 nm, Emission: 570-590 nm for Cy3/Cy5 FRET pair) immediately (time 0) and then at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Determine the percent inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol outlines the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS only).
-
-
Nitrite Measurement:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percent inhibition of NO production for each concentration of this compound compared to the LPS-only control.
-
Calculate the IC₅₀ value.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compound (this compound) dissolved in methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of various concentrations of this compound or the positive control.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a control (DPPH solution and methanol).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Calculate the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Visualizing Experimental Processes and Pathways
To further clarify the experimental workflow and the potential mechanism of action of this compound, the following diagrams are provided.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of allo-Aloeresin D
This document provides comprehensive safety and logistical information for the proper disposal of allo-Aloeresin D, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, minimizing environmental impact and adhering to safety regulations.
I. Understanding the Compound
This compound is a natural phenolic compound. While specific toxicity data is limited, its chemical class necessitates careful handling and disposal to prevent potential environmental harm and ensure personnel safety.[1][2]
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemical-impermeable gloves.
-
Body Protection: A lab coat or other suitable protective clothing.[3]
Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[3]
III. Disposal Procedures for this compound
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
Step 1: Containment
-
Collect waste this compound, including any contaminated materials, and place it in a suitable, clearly labeled, and securely closed container.[3]
Step 2: Professional Disposal
-
The contained material should be sent to a licensed chemical destruction plant or be disposed of via controlled incineration with flue gas scrubbing.[3]
-
Do not discharge this compound or its solutions into sewer systems, as this can harm aquatic life and interfere with wastewater treatment processes.[3]
-
Do not contaminate water, foodstuffs, animal feed, or soil with the compound.[3]
Alternative Disposal Considerations for Phenolic Compounds:
For solid phenolic compounds like this compound, alternative disposal methods may include:
-
Incineration: Dissolving the compound in a flammable solvent (e.g., alcohol) and atomizing it in a suitable combustion chamber.[4]
-
Landfill (for absorbed material): In some cases, after absorbing the liquid form on a non-reactive material like vermiculite, dry sand, or earth, it may be permissible to dispose of it in a secured sanitary landfill.[4] However, this should be confirmed with local environmental regulations.
IV. Disposal of Contaminated Materials
-
Containers: Empty containers should be triple-rinsed (or the equivalent). The rinsate should be collected and treated as chemical waste. The rinsed containers can then be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[3]
-
Combustible Packaging: Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[3]
-
Labware and consumables: Items such as contaminated paper towels, gels, and other solid waste should be placed in a suitable, leak-tight container and managed as chemical waste, likely destined for incineration.[4]
V. Accidental Release Measures
In the event of a spill:
-
Evacuate: Keep unnecessary personnel away from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Eliminate Ignition Sources: Remove all sources of ignition and use non-sparking tools.[3][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3]
-
Clean-up: Collect the spilled material and place it in a suitable, closed container for disposal.[3] Adhered or collected material should be disposed of promptly in accordance with regulations.[3][5]
VI. Logical Workflow for this compound Disposal
References
- 1. Aloeresin D | C29H32O11 | CID 14211225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound [mdpi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
Essential Safety and Operational Guide for Handling allo-Aloeresin D
This document provides immediate safety, handling, and disposal protocols for allo-Aloeresin D, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental methodologies and visual aids to ensure safe and effective laboratory practices.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, particularly in powdered form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety. A thorough risk assessment should be conducted before beginning any work.
Summary of Required Personal Protective Equipment
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or latex gloves are suitable. Gloves must be inspected prior to use. |
| Body Protection | Laboratory coat. | Intended to protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95). | Necessary if dust is generated and engineering controls are insufficient. |
Engineering Controls: All handling of this compound should occur in a well-ventilated area.[1][2] The use of a chemical fume hood or a benchtop with local exhaust ventilation is highly recommended to control dust and aerosol formation.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
-
Preparation and Engineering Controls : Designate a specific, clean, and uncluttered area for handling the compound, preferably within a chemical fume hood.[1] Ensure a chemical spill kit is readily accessible.
-
Donning Personal Protective Equipment (PPE) : Before handling, put on a lab coat, followed by safety glasses or goggles. Wash and dry hands thoroughly before wearing chemical-resistant gloves.[1]
-
Handling and Weighing : To minimize dust, avoid pouring the powder from a height. Use a spatula or scoop for transferring the material. Weigh the powder directly into the receiving vessel if possible. Immediately close the container after use.[1]
-
Solution Preparation : When preparing solutions, slowly add the powdered this compound to the solvent to prevent splashing. As a reference, this compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.
Emergency Procedures
In the event of exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
Solid Waste : Collect all solid waste contaminated with this compound (e.g., weighing paper, used gloves, disposable labware) in a clearly labeled, sealed plastic bag or a designated solid waste container.
-
Liquid Waste : Collect solutions containing the compound in a separate, compatible, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
-
Disposal : Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1] Do not let the chemical enter drains.[1]
Experimental Protocols
In Vitro BACE1 Inhibition Assay (Fluorogenic)
This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound on β-site amyloid precursor protein cleaving enzyme 1 (BACE1).
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 fluorogenic substrate
-
Assay buffer
-
This compound
-
Positive control inhibitor (e.g., Verubecestat)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents :
-
Dilute the BACE1 enzyme and substrate in the assay buffer to their optimal working concentrations.
-
Prepare a serial dilution of this compound and the positive control inhibitor in DMSO.
-
-
Assay Setup : In a 96-well plate, add the following to the designated wells:
-
Blank wells : Assay buffer only.
-
Control wells (100% activity) : BACE1 enzyme and assay buffer.
-
Test wells : BACE1 enzyme and the serially diluted this compound.
-
Positive control wells : BACE1 enzyme and the serially diluted positive control inhibitor.
-
-
Pre-incubation : Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction : Add the BACE1 substrate to all wells to start the enzymatic reaction.
-
Incubation : Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Measurement : Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Measurement of Amyloid-β (Aβ) Reduction in Cell Culture
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the reduction of Aβ (specifically Aβ1-42) in the supernatant of cultured neuroblastoma cells treated with this compound.
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Cell culture plates
-
Human Amyloid-β (1-42) ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment :
-
Culture SH-SY5Y cells in appropriate cell culture plates until they reach the desired confluency.
-
Treat the cells with varying concentrations of this compound. Include an untreated control group.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
-
Sample Collection :
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cells or debris.
-
The clarified supernatant can be used directly in the ELISA or stored at -80°C for later analysis.
-
-
ELISA Protocol (following a typical kit's instructions) :
-
Prepare the Aβ1-42 standards and samples as per the ELISA kit protocol. This typically involves serial dilutions of a known standard to create a standard curve.
-
Add the standards and samples to the wells of the ELISA plate, which are pre-coated with an anti-Aβ1-42 antibody.
-
Incubate the plate to allow the Aβ1-42 in the samples and standards to bind to the antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody that is conjugated to an enzyme (e.g., HRP).
-
Incubate and wash the plate again.
-
Add the enzyme substrate, which will produce a color change in proportion to the amount of bound Aβ1-42.
-
Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis :
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of Aβ1-42 in each of the treated and untreated samples.
-
Calculate the percent reduction in Aβ1-42 production for each concentration of this compound compared to the untreated control.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the action of this compound.
Caption: Workflow for donning appropriate personal protective equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
